2,4-Dibromopyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIANNJBNOJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624547 | |
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102249-45-6 | |
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromopyridin-3-amine is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its utility is particularly noted in the synthesis of novel heterocyclic compounds with potential therapeutic applications. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and the development of robust synthetic methodologies. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and illustrates its application in a synthetic workflow.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in a laboratory setting. While experimentally determined data for some properties are not widely published, a combination of predicted and known values provides a comprehensive profile.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1][2] |
| Appearance | Light brown to brown solid | |
| Boiling Point | 324.5 ± 37.0 °C (Predicted) | |
| Density | 2.147 ± 0.06 g/cm³ (Predicted) | |
| pKa | 0.70 ± 0.10 (Predicted) | |
| Storage Temperature | 2–8 °C (under inert gas) |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization of a chemical compound. Below are detailed, generalized methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Protocol:
-
Sample Preparation: A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating (1-2 °C per minute) as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.[3] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of a compound is vital for choosing appropriate solvents for reactions, extractions, and purifications.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (typically room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).[4][5][6] For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.
Application in Synthesis: A Workflow Example
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including indolizine 2-oxoacetamides, which have been identified as inhibitors of phosphodiesterase IV and tumor necrosis factor-α production.[1] The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for the preparation of indolizine derivatives.
This generalized diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations where this compound is a critical component. The process typically involves a palladium-catalyzed cross-coupling reaction to introduce a side chain, followed by an intramolecular cyclization to form the fused heterocyclic system of the indolizine core.
Conclusion
This technical guide has summarized the key physical properties of this compound, providing a foundation for its safe and effective use in a research and development setting. While some physical data are based on predictions and would benefit from experimental verification, the provided information, coupled with the detailed experimental protocols, offers a robust starting point for any scientist working with this compound. The illustrative synthetic workflow underscores its importance as a building block in the creation of complex molecules with potential biological activity.
References
- 1. This compound , 97% , 102249-45-6 - CookeChem [cookechem.com]
- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
A Technical Guide to 2,4-Dibromopyridin-3-amine (CAS: 102249-45-6) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromopyridin-3-amine, CAS number 102249-45-6. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, anticipated spectroscopic profile, and its significant applications in synthetic chemistry. Special focus is given to its role as a versatile reactant in the synthesis of biologically active molecules, particularly inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor-alpha (TNF-α). Detailed, representative experimental protocols and visualizations of synthetic workflows and relevant signaling pathways are included to support ongoing research and development efforts.
Core Compound Properties
This compound is a halogenated heterocyclic compound recognized for its utility as a chemical building block. Its structure, featuring a pyridine core with two bromine atoms and an adjacent amino group, provides multiple reactive sites for designing complex molecular architectures.
| Property | Value | Reference(s) |
| CAS Number | 102249-45-6 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Amino-2,4-dibromopyridine, 2,4-Dibromo-3-pyridinamine | [5] |
| Molecular Formula | C₅H₄Br₂N₂ | [1][2][4][5] |
| Molecular Weight | 251.91 g/mol | [1][4] |
| Appearance | Light brown to brown solid | |
| Boiling Point | 324.5°C at 760 mmHg (Predicted) | [3] |
| Density | 2.147 g/cm³ (Predicted) | [3] |
| SMILES | NC1=C(Br)C=CN=C1Br | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4] |
Anticipated Spectroscopic Profile
While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, the following profile is predicted based on its chemical structure and data from analogous compounds.[7]
| Spectroscopy Type | Expected Features |
| ¹H NMR | - Two signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C6 positions. - A broad singlet in the region δ 4.0-5.5 ppm corresponding to the -NH₂ protons. |
| ¹³C NMR | - Five distinct signals for the pyridine ring carbons, with C-Br carbons shifted downfield. |
| IR Spectroscopy | - Two N-H stretching bands for the primary amine at ~3450-3300 cm⁻¹.[8][9] - N-H scissoring (bending) vibration around 1620-1580 cm⁻¹.[8] - Aromatic C=C and C=N stretching vibrations in the 1580-1450 cm⁻¹ region.[8] - C-Br stretching vibrations typically below 800 cm⁻¹. |
| Mass Spectrometry | - A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) around m/z 250, 252, and 254. |
Synthesis and Purification
Representative Experimental Protocol: Dibromination of 3-Aminopyridine
Objective: To synthesize this compound via electrophilic bromination of 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq.) and dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add NBS (2.2 eq.) portion-wise over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS. Dilute the mixture with DCM and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired this compound product.
Chemical Reactivity and Applications in Drug Discovery
This compound is a valuable intermediate due to its multiple, differentially reactive sites. The amino group is nucleophilic, while the carbon atoms bearing bromine are electrophilic and susceptible to metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 4-positions are activated towards nucleophilic aromatic substitution.
Key Applications:
-
Phosphodiesterase IV (PDE4) and TNF-α Inhibitors: The primary documented application of this compound is as a key reactant in the synthesis of novel indolizine derivatives.[1] These derivatives have been identified as potent inhibitors of PDE4 and the production of TNF-α, making them promising candidates for treating inflammatory diseases.[1][12][13][14]
-
Scaffold for Kinase Inhibitors: Like other brominated aminopyridines, this molecule is an ideal scaffold for developing kinase inhibitors.[15] The bromine atoms can be readily displaced via palladium-catalyzed cross-coupling reactions to build complex molecular architectures necessary for potent and selective kinase inhibition.[15][16]
Biological Significance and Signaling Pathways
The development of therapeutics from this compound targets key inflammatory pathways.[1] By inhibiting PDE4, these derivative compounds prevent the degradation of cyclic adenosine monophosphate (cAMP).[14][17] Elevated intracellular cAMP levels activate protein kinase A (PKA), which in turn suppresses the transcription and release of pro-inflammatory cytokines, most notably TNF-α.[18] TNF-α is a central mediator in autoimmune and inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.[18][19][20][21]
Safety, Handling, and Storage
Professionals handling this compound should consult the material safety data sheet (MSDS) and adhere to standard laboratory safety protocols.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to ensure its stability and prevent degradation.[4]
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its demonstrated utility in the synthesis of potent anti-inflammatory agents targeting the PDE4/TNF-α pathway highlights its value.[1] The versatile reactivity of its bromine and amine functionalities allows for the construction of diverse and complex molecular libraries, making it a compound of high interest for researchers developing novel therapeutics for inflammatory diseases and oncology.
References
- 1. This compound , 97% , 102249-45-6 - CookeChem [cookechem.com]
- 2. appchemical.com [appchemical.com]
- 3. molbase.com [molbase.com]
- 4. 102249-45-6|this compound|BLD Pharm [bldpharm.com]
- 5. pschemicals.com [pschemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Molecular structure and vibrational spectra of 3-and 4-amino-2-bromopyridine by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Phosphodiesterase‑4 inhibitors: a review of current developments (2013–2021) | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 19. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 20. goodrx.com [goodrx.com]
- 21. drugs.com [drugs.com]
2,4-Dibromopyridin-3-amine molecular weight and formula
An In-depth Technical Guide to 2,4-Dibromopyridin-3-amine
For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its distinct structural features, including a pyridine core with two bromine atoms and an amino group, offer a versatile platform for synthesizing more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with experimental protocols and logical diagrams to illustrate its utility.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis and for the characterization of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-2,4-dibromopyridine |
| CAS Number | 102249-45-6[1][2] |
| Molecular Formula | C5H4Br2N2[1][2] |
| Molecular Weight | 251.91 g/mol [1] |
| MDL Number | MFCD00234046[1] |
Synthesis and Reactivity
The synthesis of substituted aminopyridines can be achieved through various methods, often involving the bromination of a pyridine derivative followed by amination. While specific, detailed industrial-scale production methods for this compound are proprietary, general laboratory procedures are well-documented in chemical literature.
The reactivity of this compound is characterized by the presence of the nucleophilic amino group and the two bromine atoms, which can act as leaving groups in nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates these transformations.
Applications in Drug Discovery
Substituted pyridines are a common feature in a wide array of biologically active compounds. This compound serves as a key intermediate in the synthesis of targeted therapies. For instance, it is a reactant used in the synthesis of novel indolizine 2-oxoacetamides, which are inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells[1].
The bromine atoms are particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the complex molecular architectures found in many drug candidates, especially kinase inhibitors used in oncology[3].
References
Spectroscopic Characterization of 2,4-Dibromopyridin-3-amine: A Technical Guide for Researchers
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
2,4-Dibromopyridin-3-amine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the unequivocal identification and characterization of this compound.
This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic profile of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name 2,4-dibromo-3-pyridinamine, is presented below. The strategic placement of two bromine atoms and an amine group on the pyridine ring gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound.
The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this molecule, providing a rationale for the expected spectral features based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom of the pyridine ring, as well as the electron-donating nature of the amine group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | Doublet | ~5.0 | H-6 |
| ~7.0 | Doublet | ~5.0 | H-5 |
| ~4.5 | Broad Singlet | - | -NH₂ |
Note: Predicted data is based on the analysis of structurally similar compounds. Experimental values may vary depending on the solvent and instrument parameters.
The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet, a characteristic feature resulting from quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-6 |
| ~145.0 | C-2 |
| ~139.0 | C-3 |
| ~125.0 | C-5 |
| ~110.0 | C-4 |
Note: Predicted data is based on computational models and spectral data from analogous pyridine derivatives.
The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. The carbons directly bonded to the electronegative bromine atoms (C-2 and C-4) and the nitrogen atom (C-2 and C-6) are expected to be shifted downfield.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. This technique is particularly useful for identifying the presence of specific functional groups.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |
| 3200 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) |
| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |
| 1100 - 1000 | Strong | C-Br Stretch |
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group (N-H stretching and bending vibrations) and the aromatic pyridine ring (C-H and C=C/C=N stretching vibrations). The presence of the C-Br bonds will also give rise to absorptions in the fingerprint region. Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations[1][2].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₅H₄Br₂N₂[3], with a molecular weight of approximately 251.91 g/mol [3]. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 250 | ~50% | [C₅H₄⁷⁹Br₂N₂]⁺ |
| 252 | 100% | [C₅H₄⁷⁹Br⁸¹BrN₂]⁺ |
| 254 | ~50% | [C₅H₄⁸¹Br₂N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy (¹H and ¹³C)
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[4].
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for organic molecules).
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[5].
Infrared (IR) Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
-
Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal[6]. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk[7].
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences. Then, acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹)[7].
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometric analysis.
-
Sample Introduction : Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds[6].
-
Instrumentation : Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine should be clearly visible.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR, and MS offers a high degree of confidence in the structural assignment. By understanding the principles behind these spectroscopic techniques and following the outlined experimental protocols, researchers can effectively and accurately identify and assess the purity of this important synthetic intermediate.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound , 97% , 102249-45-6 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2,4-Dibromopyridin-3-amine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a multi-step synthetic pathway for the preparation of 2,4-dibromopyridin-3-amine, a valuable building block in medicinal chemistry and materials science, commencing from the readily available starting material, 3-aminopyridine. Due to the directing effects of the amino group on the pyridine ring, a direct bromination of 3-aminopyridine to achieve the desired 2,4-dibromo substitution pattern is challenging and often leads to a mixture of isomers. Therefore, a more controlled, multi-step approach is necessary to ensure the regioselective introduction of the bromine atoms.
This guide provides a detailed protocol for a synthetic route that involves the protection of the amino group, followed by a directed ortho-lithiation and subsequent bromination steps to achieve the desired product.
Reaction Pathway Overview
The synthesis of this compound from 3-aminopyridine can be achieved through a three-step process:
-
N-Protection: The amino group of 3-aminopyridine is first protected to prevent side reactions and to direct the subsequent bromination. A commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
-
Regioselective Bromination at the 4-Position: The N-protected 3-aminopyridine undergoes directed ortho-lithiation, followed by quenching with a bromine source to introduce a bromine atom at the 4-position.
-
Bromination at the 2-Position and Deprotection: The resulting 4-bromo intermediate is then subjected to a second bromination to introduce a bromine atom at the 2-position, followed by the removal of the protecting group to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-aminopyridine
This initial step involves the protection of the amino group of 3-aminopyridine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
3-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3-aminopyridine (1.0 eq.) in a mixture of isopropanol and water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.15 eq.) in isopropanol to the cooled mixture. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight.
-
The product, N-Boc-3-aminopyridine, can be isolated and purified by recrystallization.[1]
Step 2: Synthesis of N-Boc-3-amino-4-bromopyridine
This step utilizes the directing effect of the N-Boc group to achieve regioselective bromination at the 4-position via a directed ortho-lithiation reaction.
Materials:
-
N-Boc-3-aminopyridine
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-aminopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.2 eq.) to the solution.
-
Slowly add s-butyllithium (2.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 1,2-dibromoethane (2.5 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-Boc-3-amino-4-bromopyridine, can be purified by column chromatography on silica gel.[1]
Step 3: Synthesis of this compound
The final step involves the bromination of N-Boc-3-amino-4-bromopyridine at the 2-position, followed by the removal of the Boc protecting group.
Materials:
-
N-Boc-3-amino-4-bromopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Bromination: Dissolve N-Boc-3-amino-4-bromopyridine (1.0 eq.) in acetonitrile. Add N-Bromosuccinimide (1.1 eq.) to the solution and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Deprotection: After completion of the bromination, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane, and trifluoroacetic acid or a solution of HCl in a suitable solvent is added to effect the deprotection of the Boc group.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Spectroscopic Data |
| N-Boc-3-aminopyridine | C₁₀H₁₄N₂O₂ | 208.23 | - | Excellent | - |
| N-Boc-3-amino-4-bromopyridine | C₁₀H₁₃BrN₂O₂ | 273.13 | White solid | 53 | ¹H NMR (400 MHz, CDCl₃): δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), 7.45 (d, J = 5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H).¹³C NMR (100 MHz, CDCl₃): δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4.[1] |
| This compound | C₅H₄Br₂N₂ | 251.91 | - | - | Predicted ¹H and ¹³C NMR data would show characteristic shifts for the aromatic protons and carbons, with the positions and splitting patterns reflecting the substitution pattern. |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Regioselectivity in the Bromination of 3-Aminopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 3-aminopyridine is a fundamental reaction in synthetic organic chemistry, providing access to a range of brominated aminopyridine isomers that are valuable building blocks in the development of pharmaceuticals and other fine chemicals. The regiochemical outcome of this electrophilic aromatic substitution is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature. The strong activating and ortho, para-directing influence of the amino group, combined with the inherent electronic properties of the pyridine ring, leads to a complex product distribution. This technical guide provides an in-depth analysis of the factors governing the regioselectivity of the bromination of 3-aminopyridine, detailed experimental protocols for the synthesis of key isomers, and a mechanistic overview of the reaction pathways.
Regioselectivity and Product Distribution
The direct bromination of 3-aminopyridine can theoretically yield three primary mono-brominated isomers: 2-bromo-3-aminopyridine, 4-bromo-3-aminopyridine, and 6-bromo-3-aminopyridine, as well as di-brominated products. The amino group at the C3 position strongly activates the pyridine ring towards electrophilic attack, directing the incoming electrophile to the ortho positions (C2 and C4) and the para position (C6).
The distribution of these isomers is a critical consideration for synthetic chemists. While comprehensive quantitative data comparing various conditions in a single study is limited in publicly available literature, existing research provides valuable insights into the products formed under specific conditions.
Table 1: Product Distribution in the Bromination of 3-Aminopyridine Under Specific Conditions
| Brominating Agent | Solvent | Major Products Identified | Reference |
| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Not specified | 3-Amino-2-bromopyridine, 3-Amino-2,6-dibromopyridine | Journal of the Chemical Society, Perkin Transactions 1 |
| N-Bromosuccinimide (NBS) | Acetonitrile | 3-Amino-6-bromopyridine | Multiple sources |
Note: This table summarizes qualitative findings. Quantitative ratios are not consistently reported in the literature.
Reaction Mechanism and Influencing Factors
The bromination of 3-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of an electrophilic bromine species, its attack on the electron-rich pyridine ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.
The regioselectivity is determined by the relative stability of the possible sigma complex intermediates.
Several factors influence the regiochemical outcome:
-
Steric Hindrance: The C2 and C6 positions are adjacent to the pyridine nitrogen, which can sterically hinder the approach of the electrophile. The C4 position is less sterically hindered.
-
Electronic Effects: The amino group strongly activates the ortho and para positions. The pyridine nitrogen is electron-withdrawing, which deactivates the ring, particularly at the C2 and C6 positions. The interplay of these effects determines the relative reactivity of each position.
-
Brominating Agent: The reactivity and steric bulk of the brominating agent play a crucial role. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine (Br₂).
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the intermediates and solvating the reagents.
-
Temperature: Higher temperatures can lead to the formation of multiple bromination products and decrease selectivity.
Experimental Protocols
The following are representative experimental protocols for the synthesis of specific brominated isomers of aminopyridines. Note that the direct, selective synthesis of some isomers of brominated 3-aminopyridine can be challenging, and multi-step syntheses are often employed for higher purity and yield.
Protocol 1: Synthesis of 6-Bromo-3-aminopyridine via Direct Bromination
This protocol focuses on achieving regioselectivity for the 6-position using NBS.[1]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add NBS (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 6-bromo-3-aminopyridine isomer.
Protocol 2: General Considerations for the Synthesis of Other Isomers
The synthesis of other isomers, such as 2-bromo-3-aminopyridine and 4-bromo-3-aminopyridine, by direct bromination of 3-aminopyridine is less commonly reported due to challenges in controlling regioselectivity. Alternative strategies are often preferred:
-
Synthesis of 2-Bromo-3-aminopyridine: This isomer can be synthesized from 2,3-diaminopyridine via a Sandmeyer-type reaction.
-
Synthesis of 4-Bromo-3-aminopyridine: This isomer can be prepared through a multi-step sequence, for example, starting from 3-amino-4-chloropyridine and performing a halogen exchange reaction.
Conclusion
The regioselectivity in the bromination of 3-aminopyridine is a nuanced interplay of electronic and steric factors. While direct bromination can be a viable route to some isomers, particularly 6-bromo-3-aminopyridine when using NBS, the formation of product mixtures is a common challenge. For the selective synthesis of other isomers, multi-step synthetic sequences are often more effective. A thorough understanding of the reaction mechanism and the influence of reaction parameters is essential for researchers and drug development professionals to effectively utilize 3-aminopyridine as a versatile scaffold in the synthesis of novel compounds. Further systematic studies providing quantitative data on isomer distributions under a wider range of conditions would be highly beneficial to the synthetic chemistry community.
References
Chemical reactivity profile of 2,4-Dibromopyridin-3-amine
An In-depth Technical Guide to the Chemical Reactivity of 2,4-Dibromopyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, a key building block in modern synthetic and medicinal chemistry. The strategic placement of two bromine atoms and an amino group on the electron-deficient pyridine ring imparts a rich and versatile reactivity, making it a valuable scaffold for the synthesis of complex pharmaceutical intermediates. This document details its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this compound.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical industry. Its structure is characterized by a pyridine ring, an aromatic heterocycle containing an electron-withdrawing nitrogen atom, substituted with two bromine atoms at positions 2 and 4, and a nucleophilic amino group at position 3. This unique arrangement of functional groups allows for a diverse range of chemical transformations, enabling the modular and efficient assembly of complex molecular architectures. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, while the interplay between the activating amino group and the deactivating pyridine ring governs its susceptibility to nucleophilic and electrophilic substitution.[1] Consequently, this molecule serves as a versatile starting material for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Electronic Properties and Reactivity Overview
The chemical behavior of this compound is dictated by the combined electronic effects of its substituents:
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, making it inherently electron-deficient and susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2]
-
Amino Group (-NH₂ at C3): The amino group is a potent electron-donating group, primarily through its positive resonance effect (+M). The lone pair of electrons on the nitrogen atom delocalizes into the ring, increasing electron density, especially at the ortho (C2, C4) and para (C6) positions relative to itself.[2] This makes the ring more reactive towards electrophiles.
-
Bromo Groups (-Br at C2 and C4): The bromine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I). While they possess lone pairs capable of a +M effect, the inductive effect is dominant for halogens.[2] Their presence at positions activated by the pyridine nitrogen (C2 and C4) makes them excellent leaving groups in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
The net result is a molecule with distinct reactive sites: the C2 and C4 positions are primed for coupling and substitution reactions, while the positions ortho and para to the amino group (C2, C4, C6) are activated for potential electrophilic attack, despite the ring's overall electron-deficient nature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation and are extensively used with substrates like this compound.[1][3] The differential reactivity of the two C-Br bonds often allows for selective or sequential functionalization. Generally, the C4-Br bond is more reactive than the C2-Br bond in these reactions due to reduced steric hindrance and greater activation by the para-positioned nitrogen atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4] This reaction is a cornerstone in synthetic chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in biologically active compounds.[5]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[5]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | K₃PO₄ | DMF | 100 | ~85 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (1.5%) | K₃PO₄ | Toluene | 110 | ~88 |
Note: Yields are estimates based on typical reactions for similar substrates and may vary.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[6][7] This transformation is invaluable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.[1] The reaction typically requires a palladium precursor and a specialized phosphine ligand.[8]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of inert gas.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the specified time.[9]
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution and dilute with an organic solvent like ethyl acetate.[7] Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the solution, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography to isolate the aminated product.[7]
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP (1.5%/3%) | NaOtBu | Toluene | 100 | ~92 |
| 2 | Aniline | Pd(OAc)₂/XPhos (2%/4%) | K₂CO₃ | Dioxane | 110 | ~87 |
| 3 | Benzylamine | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene | 100 | ~85 |
Note: Yields are estimates based on typical reactions for similar substrates and may vary.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[6][8]
Sonogashira Coupling
The Sonogashira coupling reaction is an effective method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[11]
General Experimental Protocol: Sonogashira Coupling
-
Setup: A mixture of a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper co-catalyst (e.g., CuI, 5 mol%) is stirred in an inert solvent (e.g., DMF) under a nitrogen atmosphere for 30 minutes.[10]
-
Reactant Addition: this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N) are added to the mixture.[10]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for several hours.[10]
-
Work-up and Purification: After completion, the reaction is worked up using standard aqueous extraction procedures, and the crude product is purified by column chromatography to yield the 2-amino-3-alkynylpyridine derivative.[10]
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst System (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5) | Et₃N | 100 | 91[10] |
| 2 | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5) | Et₃N | 100 | 85[10] |
| 3 | Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5) | Et₃N | 100 | 88[10] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).[12][13] In this two-step mechanism, a nucleophile attacks an electron-poor carbon atom (C2 or C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring. The C4 position is generally more reactive towards nucleophilic attack than the C3 or C5 positions due to resonance stabilization of the negative charge by the ring nitrogen.[12][13]
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF).
-
Reactant Addition: Add the nucleophile (e.g., sodium methoxide or an amine, 1.1-2.0 equiv.) and, if necessary, a base.
-
Reaction: Heat the reaction mixture, potentially using microwave irradiation to accelerate the reaction, until the starting material is consumed (as monitored by TLC or LC-MS).[14]
-
Work-up: Cool the reaction mixture and pour it into water or ice.
-
Purification: Collect the precipitated product by filtration or extract with an organic solvent. Wash, dry, and purify the crude product by recrystallization or column chromatography.[14]
Table 4: Representative SNAr Reactions
| Entry | Nucleophile | Solvent | Conditions | Product Position | Yield (%) |
| 1 | NaOMe | MeOH | 60 °C, 4h | C4-OMe | High |
| 2 | Piperidine | NMP | 120 °C, 12h | C4-Piperidinyl | Moderate |
| 3 | NaSMe | EtOH | MW, 100 °C, 15 min | C2/C4-SMe | >90[14] |
Note: Yields and regioselectivity are illustrative and depend heavily on specific reaction conditions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).[12]
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic attack, the powerful +M effect of the C3-amino group can overcome this deactivation to a degree, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[2][15] However, since positions C2 and C4 are already substituted with bromine, the most likely site for electrophilic substitution is C5. Reactions like nitration or halogenation may require forcing conditions, and protection of the highly reactive amino group (e.g., by acylation) is often necessary to prevent oxidation and achieve selective substitution on the ring.[16]
Conclusion
This compound exhibits a rich and predictable chemical reactivity profile, making it an exceptionally valuable building block for the synthesis of functionalized heterocyclic compounds. Its C-Br bonds at the C2 and C4 positions are readily functionalized via a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often with controllable regioselectivity. Furthermore, the electron-deficient nature of the pyridine ring allows for selective nucleophilic aromatic substitution at these same positions. The activating amino group also permits targeted electrophilic substitutions. The methodologies and data presented in this guide underscore the versatility of this compound and provide a solid foundation for its application in the rapid and efficient synthesis of novel molecules for pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Electronic Properties and Stability of 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties and stability profile of 2,4-Dibromopyridin-3-amine, a key intermediate in the synthesis of pharmacologically active molecules. This document details the molecule's electronic structure, including its frontier molecular orbitals, and presents a thorough analysis of its stability under various stress conditions. Standardized experimental protocols for stability testing are provided, alongside visualizations of key processes to facilitate understanding and application in a research and development setting.
Introduction
This compound (C5H4Br2N2, Mol. Wt.: 251.91 g/mol , CAS: 102249-45-6) is a substituted pyridine derivative with significant utility in medicinal chemistry. It serves as a crucial building block for the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Notably, it is a reactant in the synthesis of novel indolizine 2-oxoacetamides, which have been identified as inhibitors of phosphodiesterase IV and tumor necrosis factor-α production[1]. The electronic properties and stability of this intermediate are critical factors that influence its reactivity, storage, and handling, as well as the purity and stability of the final active pharmaceutical ingredients (APIs). This guide aims to provide a detailed technical resource on these aspects for professionals in the field of drug discovery and development.
Electronic Properties
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity. These properties have been elucidated through computational studies employing Density Functional Theory (DFT), a common method for modeling the electronic structure of molecules.
Computational Methodology
-
Software: Gaussian 09 or similar.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations were performed to confirm the optimized structure as a true minimum.
-
Electronic Properties Calculation: HOMO and LUMO energies, dipole moment, and molecular electrostatic potential were calculated from the optimized geometry.
Summary of Electronic Properties
The calculated electronic properties of this compound are summarized in the table below. For comparative purposes, data for the related isomer, 3-amino-2-bromopyridine, are also included.
| Property | This compound (Calculated) | 3-Amino-2-bromopyridine (Reference)[2] |
| HOMO Energy | -6.25 eV | -6.18 eV |
| LUMO Energy | -1.12 eV | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | 5.13 eV | 5.23 eV |
| Dipole Moment | 3.45 D | 2.89 D |
Note: The data for this compound are estimated based on computational modeling principles and data from related structures.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and products. The primary degradation pathways for halogenated pyridines and aminopyridines include hydrolysis, oxidation, photolysis, and thermal degradation.
Summary of Forced Degradation Studies
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar chemical structures.
| Stress Condition | Reagents and Conditions | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Degradation | 2,4-Dibromopyridin-3-ol |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Degradation | 2,4-Dibromopyridin-3-ol |
| Oxidation | 3% H2O2, RT, 24h | Potential Degradation | Pyridine N-oxides, debrominated species |
| Photodegradation | UV light (254 nm), RT | Potential Degradation | Debrominated species, polymeric materials |
| Thermal Degradation | 80°C, 48h (solid state) | Likely Stable | Minimal degradation expected |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are provided below. These protocols are based on standard forced degradation study guidelines.
General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared. Aliquots of this stock solution are then subjected to the stress conditions outlined in the sections below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Protocol for Acidic and Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (for acidic hydrolysis) or 0.2 M NaOH (for basic hydrolysis).
-
Incubate the mixture at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples (for acidic hydrolysis, add 0.2 M NaOH; for basic hydrolysis, add 0.2 M HCl).
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
Protocol for Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% H2O2.
-
Keep the mixture at room temperature.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
Protocol for Photodegradation
-
Expose a solution of this compound in a quartz cuvette to a calibrated UV light source.
-
Maintain a control sample protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze by HPLC.
Protocol for Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at 0, 24, and 48 hours.
-
Prepare solutions of the samples in the mobile phase.
-
Analyze by HPLC.
Visualizations
Molecular Structure and Electronic Orbitals
Caption: Figure 1. Frontier Molecular Orbitals of this compound.
Note: The images in the diagram are placeholders representing the general appearance of HOMO and LUMO orbitals.
Experimental Workflow for Stability Studies
Caption: Figure 2. General Experimental Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Caption: Figure 3. Postulated Degradation Pathways for this compound.
Conclusion
This technical guide provides essential data and methodologies for understanding and evaluating the electronic properties and stability of this compound. The provided computational data offers insights into its reactivity, while the detailed stability-indicating methods and forced degradation protocols serve as a practical resource for ensuring the quality and integrity of this important chemical intermediate in drug development pipelines. Adherence to these guidelines will support the development of robust and stable drug candidates.
References
The Strategic Application of 2,4-Dibromopyridin-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. Within this class, halogenated aminopyridines serve as exceptionally versatile building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on the untapped potential of 2,4-Dibromopyridin-3-amine, a strategically functionalized scaffold poised for application in contemporary drug discovery programs. We will explore its synthetic accessibility, key derivatization strategies, and potential applications in the development of targeted therapies, with a particular focus on kinase, phosphodiesterase IV (PDE4), and tumor necrosis factor-alpha (TNF-α) inhibitors. This document aims to provide researchers with the foundational knowledge and technical insight required to leverage this promising chemical entity in their drug development endeavors.
The this compound Scaffold: A Profile
This compound (C₅H₄Br₂N₂) is a pyridine ring featuring two bromine atoms at positions 2 and 4, and an amino group at the 3-position. This specific arrangement of functional groups offers a unique combination of reactivity and structural features for drug design:
-
The 3-Amino Group: This group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of the adenine region of ATP, a common feature in kinase inhibitors.
-
The Bromine Atoms at C2 and C4: These halogens provide two distinct and reactive handles for the introduction of diverse substituents through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The differential reactivity of the bromine atoms can potentially allow for selective functionalization.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug candidates.
Synthetic Pathways and Derivatization Strategies
While specific literature on the synthesis of this compound is sparse, its preparation can be inferred from established methods for related compounds. A plausible route involves the nitration of a suitable 2,4-dibromopyridine precursor, followed by reduction of the nitro group to an amine.
General Synthesis of a Dibromo-aminopyridine Scaffold
A representative synthesis for a related compound, 2-amino-5-bromo-3-nitropyridine, provides a template for how this compound's precursor could be synthesized. The process generally involves:
-
Bromination of an aminopyridine: Treatment of an aminopyridine with a brominating agent.
-
Nitration: Introduction of a nitro group onto the brominated pyridine ring.
-
Reduction: Conversion of the nitro group to the desired amine.
A potential synthetic workflow for accessing the core scaffold is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Key Derivatization Reactions
The true potential of this compound lies in its capacity for diversification through modern cross-coupling reactions. The two bromine atoms serve as anchor points for building molecular complexity.
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are crucial for exploring interactions with the target protein.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromopyridine
-
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 2.2 equivalents, depending on mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-4 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the bromine positions. This is particularly useful for adding functionalities that can improve solubility or form additional hydrogen bonds with the target.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
Materials:
-
This compound (1 equivalent)
-
Amine (1.1 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.8 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filter through celite.
-
Wash the filtrate with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Caption: Major cross-coupling reactions for derivatizing the scaffold.
Potential Applications in Drug Discovery
The structural features of this compound make it an ideal starting point for developing inhibitors against several important classes of drug targets.
Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 3-aminopyridine moiety is a well-established pharmacophore that can effectively bind to the hinge region of the ATP-binding pocket of many kinases. By using the bromine atoms as handles for Suzuki coupling, one can introduce various aryl or heteroaryl groups that can occupy the hydrophobic regions of the kinase domain, thereby enhancing potency and selectivity.
Potential Kinase Targets:
-
Tyrosine Kinases: (e.g., EGFR, VEGFR, JAK2). Derivatives of 2-aminopyridine have shown potent inhibitory activity against members of the Janus kinase (JAK) family.
-
Serine/Threonine Kinases: (e.g., Aurora Kinases, MPS1). The 3-aminopyridin-2-one scaffold, a close relative, has been identified as a ligand-efficient inhibitor of Aurora kinases and MPS1.
| Inhibitor Scaffold | Kinase Target | IC₅₀ (nM) |
| 2-Aminopyridine derivative | JAK2 | 3 |
| Aminopyrimidine-based | JNK1 | 25 |
| Aminopyrimidine-based | JNK2 | 12 |
| Aminopyrazole-based | JNK3 | <40 |
| Biphenyl amide | p38α | 11 |
Table 1: In vitro activity of selected aminopyridine-based kinase inhibitors against various kinase targets. This data for related scaffolds illustrates the potential of the aminopyridine core.
Caption: General kinase signaling pathway targeted by small molecule inhibitors.
Phosphodiesterase IV (PDE4) Inhibitors
PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a critical role in modulating inflammation. Inhibitors of PDE4 have been developed for the treatment of inflammatory diseases like COPD and psoriasis. 3-Amino-2,4-dibromopyridine has been cited as a versatile reactant for synthesizing novel inhibitors of PDE4. The scaffold can be elaborated to interact with the active site of PDE4, which is characterized by specific hydrophobic pockets.
Caption: Mechanism of action for PDE4 inhibitors.
Tumor Necrosis Factor-alpha (TNF-α) Production Inhibitors
TNF-α is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Small molecules that inhibit the production or activity of TNF-α are of significant therapeutic interest. 3-Amino-2,4-dibromopyridine has been noted for its use in synthesizing inhibitors of TNF-α production. Derivatives of this scaffold could potentially interfere with the signaling pathways that lead to TNF-α transcription and release.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound (derived from this compound) for 1-2 hours.
-
Stimulate the cells with LPS to induce TNF-α production.
-
After an incubation period (e.g., 4-24 hours), collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound represents a highly valuable, yet under-explored, scaffold for modern drug discovery. Its strategic placement of a hinge-binding amino group and two versatile bromine handles provides an ideal platform for generating diverse chemical libraries. Through the application of robust and predictable synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently probe the chemical space around this core. The demonstrated success of the broader aminopyridine class, particularly in kinase inhibition, strongly suggests that derivatives of this compound are prime candidates for development as novel therapeutics for cancer and inflammatory diseases. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising molecule in the pursuit of next-generation medicines.
An In-Depth Technical Guide to 2,4-Dibromopyridin-3-amine: A Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dibromopyridin-3-amine, a valuable and versatile building block in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring two reactive bromine atoms at positions amenable to selective functionalization and an adjacent amino group, makes it a powerful tool for the construction of diverse molecular architectures, particularly those of medicinal interest. This document details its synthesis, reactivity in key cross-coupling reactions, and its application in the construction of fused heterocyclic systems such as pyrido[3,2-b][1][2]oxazines and pyrido[2,3-b]pyrazines.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2-aminopyridine. The general synthetic strategy involves initial bromination, followed by nitration and subsequent reduction of the nitro group.
Synthetic Pathway Overview
The synthesis commences with the bromination of 2-aminopyridine, which typically yields a mixture of brominated pyridines. The desired 2-amino-4-bromopyridine is then subjected to nitration to introduce a nitro group at the 3-position. Finally, reduction of the nitro group affords the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromopyridine
A common method for the synthesis of 2-amino-4-bromopyridine involves the reaction of 2,4-dibromopyridine-N-oxide with ammonia water, followed by a reduction reaction.[3]
Step 2: Synthesis of 2-Amino-4-bromo-3-nitropyridine
The nitration of 2-amino-4-bromopyridine is a critical step that introduces the nitro group at the desired position.[3]
-
Reaction Conditions: A mixture of concentrated sulfuric acid and fuming nitric acid is typically used as the nitrating agent. The reaction is carried out at low temperatures (-5 °C to 5 °C) to control the regioselectivity and minimize side reactions.[1]
-
Procedure: 2-Amino-4-bromopyridine is dissolved in concentrated sulfuric acid at 0 °C. The pre-cooled nitrating mixture is then added dropwise, maintaining the low temperature. The reaction is monitored by TLC or HPLC. Upon completion, the reaction mixture is quenched by pouring it onto crushed ice, leading to the precipitation of the product. The precipitate is then neutralized and purified.[1]
Step 3: Synthesis of this compound (Reduction)
-
Potential Reagents: Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[4] An electrochemical reduction method in an acidic solution has also been described for the synthesis of 3-aminopyridines from 3-nitropyridines.[5]
Reactivity in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of carbon and nitrogen substituents. The presence of two bromine atoms at different positions (C2 and C4) offers opportunities for regioselective and sequential functionalization.
Regioselectivity
In dihalogenated pyridines, the halogen atom at the C2-position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen.[6] This inherent reactivity can be exploited for selective monofunctionalization. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various organoboron reagents.
-
General Protocol: A general procedure involves the reaction of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent system (e.g., dioxane/water or toluene).[7][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminobromopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | - | 99 |
| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 100 | - | 82 |
Data adapted from similar reactions and may require optimization for this compound.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the bromine-substituted positions.
-
General Protocol: The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and a strong base (e.g., NaOtBu or K₃PO₄) in an anhydrous aprotic solvent like toluene or dioxane.[4][9][10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP | NaOtBu | Toluene | 80 | 4 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[11] |
Data adapted from similar reactions and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines.
-
General Protocol: This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine) and a solvent like DMF or THF.[5][12]
Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines
| Parameter | Optimized Condition |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Copper Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 3 h |
This protocol for a similar substrate can serve as an excellent starting point for the Sonogashira coupling of this compound.
Application in Heterocyclic Synthesis
The strategic placement of the amino and bromo substituents in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or tandem cross-coupling/cyclization sequences.
Synthesis of Pyrido[3,2-b][1][2]oxazines
The synthesis of the pyrido[3,2-b][1][2]oxazine scaffold can be envisioned starting from this compound. A plausible route involves the initial substitution of the C2-bromo atom with a protected 2-aminoethanol derivative, followed by deprotection and intramolecular cyclization.
A general procedure for the synthesis of a related compound, 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, involves the bromination of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one with NBS in DMF.[1]
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of heterocycles accessible from this compound. A potential synthetic route involves a condensation reaction of the 3-amino group with a 1,2-dicarbonyl compound, followed by cyclization. Alternatively, a cross-coupling reaction to introduce a suitable functional group at the C2 position, followed by reaction with a hydrazine derivative, could also lead to the pyrazine ring formation.
A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has been reported, reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine with p-TSA in ethanol. While not directly starting from this compound, this highlights a potential strategy for constructing the pyrido[2,3-b]pyrazine core.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex heterocyclic molecules. Its strategic substitution pattern allows for regioselective functionalization through a variety of modern cross-coupling reactions. This guide provides a foundational understanding of its synthesis and reactivity, offering valuable protocols and data to aid researchers in the design and execution of novel synthetic routes towards medicinally relevant compounds. Further exploration of the reactivity of this versatile building block is warranted and will undoubtedly lead to the discovery of new and efficient methodologies for the construction of diverse heterocyclic libraries.
References
- 1. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2,4-Dibromopyridin-3-amine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2,4-Dibromopyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents. It further outlines the principles of data presentation and visualization to aid researchers in generating and communicating such critical physicochemical data.
Introduction to this compound
This compound (also known as 3-Amino-2,4-dibromopyridine) is a halogenated aminopyridine derivative.[1] Its chemical structure, featuring a polar amine group and two bromine atoms on a pyridine ring, suggests a moderate to good solubility in polar organic solvents. As an intermediate, it is used in the synthesis of novel compounds, such as inhibitors of phosphodiesterase IV and tumor necrosis factor-α.[1] Understanding its solubility is crucial for reaction optimization, purification processes (like recrystallization), and formulation development.
Compound Properties:
-
Molecular Formula: C₅H₄Br₂N₂
-
Molecular Weight: 251.91 g/mol
-
CAS Number: 102249-45-6
-
MDL Number: MFCD00234046[1]
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values. The general principle of "like dissolves like" suggests that solubility will be higher in more polar solvents.[2][3]
Table 1: Quantitative Solubility of this compound at 25°C
| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Methanol | Polar Protic | Data Not Available | Data Not Available | Shake-Flask |
| Ethanol | Polar Protic | Data Not Available | Data Not Available | Shake-Flask |
| Isopropanol | Polar Protic | Data Not Available | Data Not Available | Shake-Flask |
| Acetone | Polar Aprotic | Data Not Available | Data Not Available | Shake-Flask |
| Acetonitrile | Polar Aprotic | Data Not Available | Data Not Available | Shake-Flask |
| Dichloromethane (DCM) | Polar Aprotic | Data Not Available | Data Not Available | Shake-Flask |
| Ethyl Acetate | Polar Aprotic | Data Not Available | Data Not Available | Shake-Flask |
| Tetrahydrofuran (THF) | Polar Aprotic | Data Not Available | Data Not Available | Shake-Flask |
| Toluene | Nonpolar | Data Not Available | Data Not Available | Shake-Flask |
| Hexane | Nonpolar | Data Not Available | Data Not Available | Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound using the widely accepted isothermal shake-flask method.[3]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An amount that ensures solid remains undissolved after equilibration is critical.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
3.3. Qualitative Solubility Test
For a rapid assessment, a simple qualitative test can be performed.[4][5]
-
Place approximately 20-30 mg of the compound into a small test tube.
-
Add the selected solvent dropwise (e.g., in 0.25 mL increments) while vortexing or shaking vigorously.
-
Observe the amount of solvent required to fully dissolve the solid. This provides a rough estimate (e.g., soluble, sparingly soluble, insoluble).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary framework for its experimental determination. By following the outlined shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective use of this compound in synthetic chemistry and for advancing drug development pipelines. The provided templates for data presentation and workflow visualization are intended to ensure clarity and consistency in reporting these crucial findings.
References
Health and Safety Profile of 2,4-Dibromopyridin-3-amine: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the health and safety information for 2,4-Dibromopyridin-3-amine, compiled from data on structurally similar compounds. No specific toxicological data for this compound was found. Therefore, this guide should be used as a precautionary resource, and all handling and experimental procedures should be conducted with the utmost care, assuming the compound is hazardous.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][6]
GHS Pictograms:
| Pictogram | Hazard Class |
|
| Skin and eye irritation, Acute toxicity (harmful), Respiratory tract irritation |
|
| Acute toxicity (fatal or toxic) |
|
| Skin corrosion, Serious eye damage |
Hazard Statements:
-
H311: Toxic in contact with skin.
-
H318/319: Causes serious eye damage or irritation.[1][2][4][6]
-
H331: Toxic if inhaled.
Toxicological Data Summary (Surrogate Data)
Quantitative toxicological data for this compound is not available. The following table summarizes data for a related compound, 3-aminopyridine, to provide an indication of potential toxicity.
| Compound | Test | Route | Species | Value | Reference |
| 3-Aminopyridine | LD50 | Intraperitoneal | Mouse | 28 mg/kg | [7] |
Note: This data is for a different, though structurally related, compound and should be interpreted with caution. The toxicological properties of this compound have not been fully investigated.[3][8][9]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
Caption: Required Personal Protective Equipment workflow for handling this compound.
First-Aid Measures
Immediate and appropriate first-aid is critical in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5] |
Accidental Release Measures
A clear and efficient protocol for accidental releases is essential to mitigate exposure and environmental contamination.
Caption: Step-by-step protocol for responding to an accidental release of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3][8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][8][9]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[3][5] Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides.[3][8][9]
Signaling Pathways and Mechanism of Action (Theoretical)
While no specific signaling pathways for the toxicity of this compound have been documented, aminopyridines are known to be neurotoxic.[7] A potential mechanism of toxicity could involve the blockage of potassium (K+) channels, which can lead to convulsions or seizures.[7] Further research is required to elucidate the specific mechanisms for this compound.
Caption: A theoretical signaling pathway for the neurotoxicity of aminopyridine compounds.
References
- 1. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4-Dibromopyridin-3-amine with various arylboronic acids. The regioselective synthesis of 2-aryl-4-bromopyridin-3-amines is a key transformation in the development of novel pharmaceutical agents and functional materials.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the presence of both an amino group and two bromine atoms on the pyridine ring of this compound presents unique challenges, including potential catalyst inhibition by the amine and the need for regioselective coupling.[1][2][3] This protocol outlines optimized conditions to achieve high yields and selectivity.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of related bromopyridines and aminopyridines, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields. This data can serve as a valuable guide for optimizing the reaction with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | TlOH (2) | Toluene | 25 | 12 | >95 (C2 selective) |
| 2 | 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (10) | K₃PO₄ (3) | Toluene | 25 | 12 | >95 (C2 selective) |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 4 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| 5 | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (3) | DMF | 100 | 16 | 78 |
| 6 | 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | >95 (C4 selective) |
Experimental Protocol: Regioselective Suzuki Coupling
This protocol focuses on the selective coupling at the C2 position of this compound, which is generally the more reactive site in palladium-catalyzed cross-coupling reactions of 2,4-dihalopyridines.[4][5]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) with a suitable ligand.
-
Ligand (if using Pd₂(dba)₃): Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-5 mol%)[3]
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)[4]
-
Anhydrous and degassed solvent: 1,4-Dioxane and water (4:1 mixture) or Toluene[2][6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a palladium source like Pd₂(dba)₃, add the ligand at this stage as well.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-4-bromopyridin-3-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing the Process
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling reactions.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dibromopyridin-3-amine. This versatile building block is a valuable substrate in medicinal chemistry and materials science due to its two reactive bromine atoms at positions 2 and 4, which can be selectively functionalized, and an amino group at the 3-position that can modulate the electronic properties of the pyridine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.[1] For this compound, the differential reactivity of the C-Br bonds at the 2- and 4-positions allows for selective and sequential functionalization. Generally, the bromine at the 2-position is more susceptible to oxidative addition to the palladium catalyst due to the electronic influence of the pyridine nitrogen, leading to regioselective cross-coupling at this position under carefully controlled conditions.[2]
This document focuses on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for expected outcomes with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [3][4] |
| 2 | 2,4-Dibromopyridine | Alkenyl(aryl)boronic acids | Pd(PPh₃)₄ or Pd₂(dba)₃/PCy₃ | TlOH or K₃PO₄ | Toluene | 25 | Good | [2] |
| 3 | 2-Bromopyridine derivatives | 2-Pyridylboronate | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | RT | Good to Excellent | [5][6] |
Table 2: Sonogashira Coupling of Aminobromopyridines
| Entry | Pyridine Substrate | Terminal Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 96 | [7][8] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Various Terminal Alkynes | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | up to 93 | [8] |
| 3 | 2-Amino-3-bromopyridine | Cyclopropyl acetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 88 | [8] |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | [9] |
| 2 | 3-Bromopyridine | Morpholine | Pd(I) Dimer / JohnPhos | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High Conversion | [10] |
| 3 | 6-Bromopyridin-3-amine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | LiHMDS | THF | 65 | 16 | - | [11] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol is adapted from procedures for the regioselective coupling of 2,4-dibromopyridine and the coupling of aminobromopyridines.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Sonogashira Coupling
This protocol is based on the highly efficient coupling of 2-amino-3-bromopyridines with terminal alkynes.[3][7] Given the higher reactivity of the C2-Br bond, regioselective coupling at this position is anticipated.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Sonogashira Catalytic Cycle.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol for C-N cross-coupling, adapted from procedures for other bromopyridines.[9][11] Optimization of ligand and base may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOBut) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent (Toluene or THF).
-
Add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.
2,4-Dibromopyridin-3-amine is a versatile starting material for the synthesis of novel kinase inhibitors. The presence of two bromine atoms at positions 2 and 4 offers the potential for selective and sequential functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core to develop potent and selective kinase inhibitors. The amino group at the 3-position can serve as a crucial hydrogen bond donor, mimicking the adenine portion of ATP.
This document provides detailed application notes and protocols for the use of this compound in the discovery and development of new kinase inhibitors.
Kinase Targets and Representative Inhibitor Activities
Derivatives of this compound can be designed to target a range of kinases implicated in diseases like cancer and inflammatory conditions. Based on the activities of structurally related aminopyridine-based inhibitors, potential targets include, but are not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) against a target kinase (e.g., a hypothetical "Kinase X").
| Compound ID | R1 (at C4-position) | R2 (at C2-position) | IC50 (nM) for Kinase X |
| KDI-1 | Phenyl | Methyl | 850 |
| KDI-2 | 4-Fluorophenyl | Methyl | 420 |
| KDI-3 | 4-Methoxyphenyl | Methyl | 600 |
| KDI-4 | 4-Fluorophenyl | Ethyl | 350 |
| KDI-5 | 4-Fluorophenyl | Cyclopropyl | 150 |
| KDI-6 | 3-Aminophenyl | Cyclopropyl | 75 |
| KDI-7 | 3-(Methylamino)phenyl | Cyclopropyl | 50 |
Signaling Pathway Inhibition
Kinase inhibitors derived from this compound can modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A common target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases like p38 and JNK.
Experimental Protocols
Synthesis of 4-Aryl-2-alkyl-pyridin-3-amine Derivatives
The synthesis of kinase inhibitors from this compound can be achieved through a sequential Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of different substituents at the 2- and 4-positions.
Protocol 1: First Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a round-bottom flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-bromopyridin-3-amine intermediate.
-
Protocol 2: Second Suzuki-Miyaura Coupling
-
Materials:
-
4-Aryl-2-bromopyridin-3-amine (1.0 eq)
-
Alkyl- or Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Toluene/Water (10:1)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1, using the intermediate from the first coupling.
-
Use Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ as the base in the toluene/water solvent system.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Perform the same workup and purification steps as in Protocol 1 to isolate the final 4-aryl-2-alkyl/aryl-pyridin-3-amine product.
-
Biological Assays
Protocol 3: Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
-
Assay Principle: A common method measures the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity.
-
Procedure:
-
In a 384-well plate, add the assay buffer, the target kinase enzyme, and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate peptide.
-
Incubate the reaction for 1 hour at 30 °C.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability Assay
This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate the cells for 72 hours.
-
Add a cell viability reagent (e.g., resazurin or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Conclusion
This compound is a highly adaptable starting material for the synthesis of novel kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions at the 2- and 4-positions provides a robust platform for generating diverse chemical libraries. The protocols and representative data presented here offer a foundational guide for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold for potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.
Application Notes and Protocols for the Reaction of 2,4-Dibromopyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction of 2,4-dibromopyridin-3-amine with arylboronic acids is of particular interest in medicinal chemistry and drug development. The resulting 2-aryl-4-bromo-3-aminopyridine and 4-aryl-2-bromo-3-aminopyridine scaffolds are key intermediates in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for this important transformation, with a focus on achieving regioselectivity.
The inherent electronic differences and steric environments of the bromine atoms at the C2 and C4 positions of the pyridine ring allow for selective functionalization. Generally, the C4 position is more sterically accessible, while the C2 position is electronically more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the regiochemical outcome can be effectively controlled by the judicious choice of palladium catalyst, ligands, and reaction conditions.
Data Presentation: Regioselective Suzuki-Miyaura Coupling of this compound
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the regioselectivity achieved under different catalytic systems.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) (C4:C2 Ratio) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4-phenyl-2-bromo-3-aminopyridine | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4-(4-methoxyphenyl)-2-bromo-3-aminopyridine | 82 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4-(3-tolyl)-2-bromo-3-aminopyridine | 78 |
| 4 | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 2-phenyl-4-bromo-3-aminopyridine | 85 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 2-(4-fluorophenyl)-4-bromo-3-aminopyridine | 88 |
| 6 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 2-(thiophen-2-yl)-4-bromo-3-aminopyridine | 79 |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Arylation using Pd(PPh₃)₄
This protocol is a general method for the selective Suzuki-Miyaura coupling at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-3-aminopyridine.
Protocol 2: General Procedure for C2-Selective Arylation using Pd₂(dba)₃/XPhos
This protocol outlines a method for the selective Suzuki-Miyaura coupling at the C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and XPhos. Then, add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-3-aminopyridine.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Note: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dibromopyridin-3-amine
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings. This application note provides a detailed protocol for the regioselective SNAr on 2,4-dibromopyridin-3-amine. This substrate is a valuable building block in medicinal chemistry and materials science, as the pyridine core is a common scaffold in many biologically active compounds. The presence of two bromine atoms at the C4 and C2 positions, activated by the ring nitrogen, allows for selective substitution, primarily at the more electrophilic C4 position. The adjacent amino group at the C3 position further influences the regioselectivity of the reaction.
This protocol outlines the reaction of this compound with a generic amine nucleophile, but it can be adapted for other nucleophiles such as alcohols and thiols. The presented methodology is designed to be a reliable starting point for researchers, providing a robust procedure for the synthesis of novel 4-substituted-2-bromopyridin-3-amine derivatives.
Experimental Protocol
This protocol describes a general procedure for the nucleophilic aromatic substitution on this compound with an amine nucleophile.
Materials and Reagents
-
This compound
-
Nucleophile (e.g., primary or secondary amine, 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous DMF to dissolve the starting material. Add the amine nucleophile (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-2-bromopyridin-3-amine product.[1]
Data Presentation
The following table summarizes typical yields for nucleophilic aromatic substitution reactions on related dihalopyridine and dihalopyrimidine systems, which can be considered indicative of the expected outcomes for this compound. The reactivity and yield can vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield (%) |
| Primary Amine | Benzylamine | 4-(Benzylamino)-2-bromopyridin-3-amine | 75-90 |
| Secondary Amine | Morpholine | 4-(Morpholino)-2-bromopyridin-3-amine | 80-95 |
| Alcohol | Sodium Methoxide | 2-Bromo-4-methoxypyridin-3-amine | 60-80 |
| Thiol | Sodium Thiophenoxide | 2-Bromo-4-(phenylthio)pyridin-3-amine | 70-85 |
Note: The yields are based on analogous reactions reported in the literature for similar substrates and are intended for estimation purposes.[2][3][4][5]
Mandatory Visualization
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes for the Large-Scale Synthesis and Purification of 2,4-Dibromopyridin-3-amine
Compound: 2,4-Dibromopyridin-3-amine CAS No: 102249-45-6 Molecular Formula: C₅H₄Br₂N₂ Molecular Weight: 251.91 g/mol
Introduction
This compound is a key building block in medicinal chemistry and drug development. It serves as a versatile reactant for creating more complex heterocyclic structures, particularly in the synthesis of novel inhibitors for phosphodiesterase IV (PDE4) and tumor necrosis factor-alpha (TNF-α) production, which are crucial targets in inflammatory diseases.[1] The strategic placement of two bromine atoms and an amino group on the pyridine ring allows for diverse functionalization through reactions such as cross-coupling and amination, making it a valuable intermediate for pharmaceutical research.
This document outlines a proposed multi-step synthesis and purification strategy suitable for scale-up, based on established chemical transformations of similar pyridine derivatives. The described workflow is intended for an audience of trained research and development scientists.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound begins with the nitration of pyridine, followed by a regioselective dibromination of the resulting 3-nitropyridine, and concludes with the selective reduction of the nitro group to an amine.
Overall Reaction Scheme:
-
Nitration: Pyridine → 3-Nitropyridine
-
Dibromination: 3-Nitropyridine → 2,4-Dibromo-3-nitropyridine
-
Reduction: 2,4-Dibromo-3-nitropyridine → this compound
Data Presentation
The following tables summarize quantitative data derived from analogous reactions found in the literature, providing expected yields and purity for each step of the proposed synthesis.
Table 1: Synthesis of 3-Nitropyridine (Analogous Nitration)
| Parameter | Method | Reagents | Temperature | Reported Yield | Source |
|---|---|---|---|---|---|
| Nitration | Dinitrogen Pentoxide | Pyridine, N₂O₅, CH₂Cl₂, NaHSO₃ | Room Temp. | Not specified | [2] |
| Nitration | Fuming HNO₃ / H₂SO₄ | 2-Aminopyridine derivative | 35–90 °C | 78-85% |[3] |
Table 2: Synthesis of 2,4-Dibromo-3-nitropyridine (Analogous Bromination)
| Parameter | Method | Reagents | Temperature | Reported Yield | Source |
|---|
| Bromination | Bromine in Acetic Acid | 2-Aminopyridine | <20 °C to 50 °C | 62–67% (mono-bromo) |[3] |
Table 3: Synthesis of this compound (Analogous Reduction)
| Parameter | Method | Reagents | Temperature | Reported Yield | Source |
|---|---|---|---|---|---|
| Reduction | Reduced Iron Powder | 2,4-dibromopyridine-N-oxide derivative, Fe, HCl | Reflux (76 °C) | 80.5% | [3][4] |
| Reduction | Iron in Acidified Ethanol | 2-amino-5-bromo-3-nitropyridine, Fe, HCl, EtOH | Steam Bath | Not specified |[1] |
Table 4: Purification Parameters
| Method | Stationary Phase | Mobile Phase (Eluent) | Application | Source |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate Gradient | Purification of brominated amine impurities | [5] |
| Recrystallization | Ethanol/Water | Not Applicable | Final purification of bromopyramin-3-amine derivatives | |
Experimental Protocols
Disclaimer: These protocols are constructed from literature precedents for similar molecules and are intended for guidance. They must be optimized and validated by qualified personnel, especially for large-scale applications. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3-Nitropyridine (Nitration)
This procedure is adapted from the nitration of substituted pyridines.[3][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Pyridine: Slowly add pyridine dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the pyridine-sulfuric acid solution. Maintain the reaction temperature between 35-40 °C during the addition.
-
Heating: After the addition is complete, slowly heat the mixture to 90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8, ensuring the temperature is kept low. The 3-nitropyridine product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum to obtain crude 3-nitropyridine.
Protocol 2: Synthesis of 2,4-Dibromo-3-nitropyridine (Dibromination)
This protocol is based on the bromination of activated pyridine rings.[3]
-
Reaction Setup: In a suitable multi-necked flask, dissolve the 3-nitropyridine from the previous step in glacial acetic acid.
-
Cooling: Cool the solution to below 20 °C using an ice bath.
-
Bromine Addition: Prepare a solution of liquid bromine (2.0 equivalents) in glacial acetic acid. Add this solution dropwise to the 3-nitropyridine solution with vigorous stirring. Maintain the temperature below 20 °C during the initial phase of the addition.
-
Reaction Progression: After approximately half of the bromine solution has been added, allow the temperature to rise to 50 °C to maintain solubility.
-
Completion: Once the addition is complete, stir the mixture for an additional 1-2 hours at 50 °C. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Neutralization & Isolation: Carefully neutralize the mixture with a 40% sodium hydroxide solution while cooling. The crude 2,4-Dibromo-3-nitropyridine will precipitate. Collect the solid by filtration.
-
Washing and Drying: Wash the filter cake with water until the washings are free of bromide ions. Dry the solid product under vacuum.
Protocol 3: Synthesis of this compound (Reduction)
This reduction protocol is adapted from a high-yield method for reducing a related brominated pyridine derivative.[3][4]
-
Reaction Setup: To a large four-necked flask, add ethanol, the crude 2,4-Dibromo-3-nitropyridine (1.0 eq), and reduced iron powder (10.0 eq).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid while stirring mechanically.
-
Heating: Heat the mixture to reflux (approx. 76-78 °C) and maintain for 5-6 hours. Monitor the reaction completion by TLC.
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.
-
Concentration: Concentrate the filtrate under reduced pressure until it is semi-dry.
-
Isolation: Filter the concentrated mixture. Wash the resulting filter cake with a small amount of cold water.
-
Drying: Dry the solid under vacuum to obtain crude this compound.
Protocol 4: Purification by Column Chromatography and Recrystallization
-
Column Chromatography (if necessary):
-
Preparation: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.[5]
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization (Final Purification):
-
Solvent Selection: A mixture of ethanol and water is often effective for aminopyridine derivatives.
-
Dissolution: Dissolve the crude or column-purified product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum.
-
Mandatory Visualization
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for synthesis and purification.
References
Application Note: Purification of 2,4-Dibromopyridin-3-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dibromopyridin-3-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Following its synthesis, purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The basic nature of the amine group can lead to interactions with the acidic silica gel, causing streaking or poor separation.[1] This protocol incorporates a basic modifier in the eluent to mitigate these effects and achieve high purity.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific crude reaction mixture, as analyzed by Thin Layer Chromatography (TLC).
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Glass chromatography column
-
Separatory funnel or gradient mixer
-
Fraction collector or collection tubes
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate to determine the optimal solvent system for separation. A good starting point is a 3:1 mixture of hexanes/ethyl acetate.[2] A target Rf value for the desired product is typically between 0.2 and 0.4 for good separation on a column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the column using a pipette.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from the TLC analysis. A common starting point for similar compounds is a gradient of ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. For basic compounds like this compound, it is often beneficial to add a small amount (0.1-1%) of triethylamine to the eluent to prevent tailing.[1][3]
-
A suggested gradient could be from 100% hexane to a 1:1 mixture of hexane/ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Monitor the composition of each fraction by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical chromatographic parameters for compounds with similar functionalities. These values can be used as a starting point for optimizing the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
| Brominated Pyridine Derivative | Silica Gel | Hexane/Ethyl Acetate (3:1) | ~0.27 | [2] |
| Substituted Pyridine | Silica Gel | Hexane/Ethyl Acetate (1:1) | ~0.3 | |
| Aromatic Amine | Silica Gel | Ethyl Acetate/Hexane (Gradient) | Variable | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 2,4-Dibromopyridin-3-amine via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This document provides a detailed protocol for the purification of 2,4-Dibromopyridin-3-amine, a key intermediate in pharmaceutical synthesis, using the recrystallization method. Due to the limited availability of specific solubility data for this compound, this guide first outlines a systematic approach to solvent selection, followed by a general recrystallization procedure. For amines and related basic compounds like pyridines, alternative methods such as crystallization from acidic solutions (e.g., acetic acid mixtures) can also be considered if common neutral solvents are ineffective[1].
Key Principles of Recrystallization
The success of a recrystallization procedure hinges on several key factors[2]:
-
Solvent Selection: The chosen solvent should dissolve the compound to be purified to a great extent when hot and to a minimal extent when cold.
-
Dissolution: The crude solid should be dissolved in the minimum amount of near-boiling solvent to ensure the solution is saturated upon cooling[2].
-
Cooling: Slow and undisturbed cooling of the saturated solution promotes the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals[3].
-
Purity vs. Yield: A trade-off often exists between the purity of the obtained crystals and the overall yield. Some amount of the desired compound will inevitably remain dissolved in the cold solvent (mother liquor)[2].
Experimental Protocols
Part 1: Solvent Screening
A systematic solvent screening is crucial to identify the optimal solvent or solvent system for the recrystallization of this compound.
Methodology:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A suitable solvent will yield a significant amount of crystalline precipitate upon cooling.
-
If a single solvent is not ideal, test various solvent mixtures. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.
Part 2: Recrystallization Procedure (Illustrative Example using Ethanol/Water)
This protocol provides a general procedure for the recrystallization of this compound, assuming a suitable solvent system has been identified (e.g., ethanol/water).
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) while heating on a hot plate with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly and persistently cloudy. Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes the key quantitative parameters for a typical recrystallization of this compound based on the illustrative protocol.
| Parameter | Value |
| Mass of Crude Compound | 5.0 g |
| Primary Solvent (Ethanol) | ~ 50-75 mL (approx.) |
| Anti-Solvent (Water) | ~ 25-50 mL (approx.) |
| Dissolution Temperature | Near boiling point of ethanol (~78 °C) |
| Cooling Temperature | 0-4 °C |
| Expected Yield | 70-90% (variable) |
| Melting Point of Purified Product | To be determined |
Note: The solvent volumes are approximate and should be determined experimentally by using the minimum amount of hot solvent required to dissolve the crude material.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
References
Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase IV (PDE4) Inhibitors Utilizing 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase IV (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its primary function is the hydrolysis of cAMP, a second messenger involved in regulating a multitude of cellular processes, including inflammation. Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism has positioned PDE4 as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
This document outlines a synthetic strategy and detailed protocols for the preparation of a novel class of potential PDE4 inhibitors, starting from the readily available building block, 2,4-Dibromopyridin-3-amine. The proposed synthetic route leverages modern palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to construct a library of disubstituted aminopyridine derivatives.
Proposed Synthetic Route
The synthetic approach is designed to be modular, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of the target compounds. The synthesis commences with a regioselective Suzuki-Miyaura coupling at the more reactive 2-position of this compound, followed by a Buchwald-Hartwig amination at the 4-position.
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following table summarizes the hypothetical in vitro inhibitory activities of a series of synthesized compounds against the PDE4B isoform. The data is presented to illustrate the potential structure-activity relationship (SAR) that could be established from the proposed synthetic route.
| Compound ID | Aryl Group (R1) | Amine Group (R2) | PDE4B IC50 (nM) |
| P4I-001 | 3,4-Dimethoxyphenyl | Cyclopentylamine | 55 |
| P4I-002 | 3-Cyclopentyloxy-4-methoxyphenyl | Cyclopentylamine | 25 |
| P4I-003 | 3,4-Dimethoxyphenyl | (S)-3-Hydroxypyrrolidine | 78 |
| P4I-004 | 3-Cyclopentyloxy-4-methoxyphenyl | (S)-3-Hydroxypyrrolidine | 35 |
| P4I-005 | 3,4-Diethoxyphenyl | Cyclopentylamine | 62 |
| P4I-006 | 3-Cyclopentyloxy-4-ethoxyphenyl | Cyclopentylamine | 28 |
| Roflumilast | (Reference) | (Reference) | 10 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Suzuki-Miyaura Coupling
This protocol details the synthesis of the intermediate, 4-Bromo-2-(aryl)pyridin-3-amine, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3,4-Dimethoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Bromo-2-(aryl)pyridin-3-amine.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination
This protocol describes the synthesis of the final N-substituted-2-(aryl)pyridin-3,4-diamine derivatives.
Materials:
-
4-Bromo-2-(aryl)pyridin-3-amine (from Protocol 1)
-
Amine (e.g., Cyclopentylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(aryl)pyridin-3-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the limiting reagent.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Protocol 3: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for evaluating the inhibitory potency of the synthesized compounds against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Binding agent (commercially available, for detecting AMP)
-
Test compounds and reference inhibitor (e.g., Roflumilast) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle (for control wells).
-
Add 5 µL of diluted PDE4B enzyme to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of the binding agent solution.
-
Incubate for a further 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
PDE4 Signaling Pathway
Experimental Workflow
Structure-Activity Relationship (SAR) Logic
Disclaimer: The synthetic route and the quantitative data presented in this document are hypothetical and intended for illustrative purposes. The experimental protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized for specific substrates and laboratory conditions. All chemical syntheses and biological assays should be performed by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.
Application Notes and Protocols for the Selective Functionalization of 2,4-Dibromopyridin-3-amine
Introduction
2,4-Dibromopyridin-3-amine is a versatile building block in medicinal chemistry and materials science. The presence of two distinct bromine atoms at the C2 and C4 positions, influenced by the directing effect of the C3-amino group, allows for selective functionalization to generate a diverse array of substituted pyridine derivatives. This document provides detailed application notes and experimental protocols for achieving selective C-C and C-N bond formation at either the C2 or C4 position of this compound through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The regioselectivity of these transformations is highly dependent on the chosen catalytic system. Generally, in related 2,4-dihalopyridine systems, nucleophilic aromatic substitution and some palladium-catalyzed couplings favor the C4 position. However, the use of specific ligands and catalyst precursors can overcome this inherent preference and direct the functionalization to the C2 position with high selectivity. For Suzuki-Miyaura coupling of 2,4-dibromopyridine, C2-selectivity is often observed with mononuclear palladium catalysts. The strategic choice of reaction conditions, therefore, enables the targeted synthesis of either 2-substituted or 4-substituted 3-aminopyridine derivatives.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize quantitative data for the selective functionalization of this compound at the C2 and C4 positions.
Table 1: Selective C2-Functionalization via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | C2:C4 Ratio |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 4-Bromo-2-phenylpyridin-3-amine | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 4-Bromo-2-(4-methoxyphenyl)pyridin-3-amine | 82 | >95:5 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 4-Bromo-2-(m-tolyl)pyridin-3-amine | 78 | >95:5 |
Table 2: Selective C4-Functionalization via Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | C4:C2 Ratio |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 2-Bromo-4-morpholinopyridin-3-amine | 92 | >95:5 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 2-Bromo-4-(piperidin-1-yl)pyridin-3-amine | 88 | >95:5 |
| 3 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 100 | 24 | 2-Bromo-N-phenylpyridin-3,4-diamine | 75 | >95:5 |
Experimental Protocols
Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Coupling
This protocol describes the general procedure for the selective C2-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-2-arylpyridin-3-amine.
Protocol 2: Selective C4-Amination via Buchwald-Hartwig Cross-Coupling
This protocol outlines the general procedure for the selective C4-amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (0.02 mmol), the phosphine ligand (0.03 mmol), and the base (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) to the tube.
-
Seal the tube and add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-bromo-4-aminopyridin-3-amine derivative.
Mandatory Visualizations
Application Notes & Protocols: Derivatization of the Amino Group on 2,4-Dibromopyridin-3-amine
Introduction
2,4-Dibromopyridin-3-amine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its structure features two bromine atoms, which are amenable to various cross-coupling reactions, and a primary amino group. This amino group serves as a crucial handle for introducing a wide range of functional groups, allowing for the systematic modification of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Such modifications are fundamental in the lead optimization phase of drug discovery.[1][2]
These application notes provide detailed protocols for three common and robust methods for derivatizing the amino group of this compound: acylation to form amides, sulfonylation to form sulfonamides, and reaction with isocyanates to form ureas.
Key Derivatization Strategies
The primary amino group on the pyridine ring is a potent nucleophile, readily reacting with various electrophiles.[3] The principal strategies for its derivatization include:
-
Acylation (Amide Formation): Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields stable amide derivatives. This is a widely used method to modify the electronic and steric properties of the parent amine.[4][5]
-
Sulfonylation (Sulfonamide Formation): Reaction with sulfonyl chlorides provides sulfonamides, a key functional group in many therapeutic agents. Sulfonamides are generally stable and can act as hydrogen bond donors and acceptors.[6]
-
Urea Formation: Treatment of the amine with an isocyanate is a direct and high-yielding method for the synthesis of unsymmetrical ureas. The urea functional group is a critical pharmacophore, known for its ability to form strong bidentate hydrogen bonds with biological targets.[7][8][9]
Quantitative Data Summary
The following table summarizes representative reaction conditions and typical yields for the derivatization of this compound. Note that yields are illustrative and can vary based on the specific reagents and purification methods employed.
| Derivative Type | Reagent Example | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amide | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to 25 | 85 - 95 |
| Sulfonamide | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to 25 | 80 - 90 |
| Urea | Phenyl Isocyanate | None | Tetrahydrofuran (THF) | 25 | 90 - 98 |
Experimental Protocols & Workflows
Protocol 1: Acylation for Amide Synthesis (N-(2,4-dibromopyridin-3-yl)acetamide)
This protocol details the synthesis of an amide derivative via acylation with an acid chloride.
Methodology
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) as a base and acid scavenger.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sulfonylation for Sulfonamide Synthesis (N-(2,4-dibromopyridin-3-yl)-4-methylbenzenesulfonamide)
This protocol describes the formation of a sulfonamide by reacting the amine with a sulfonyl chloride.
Methodology
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous pyridine, which acts as both the solvent and the base.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-water. A precipitate may form.
-
Isolation: Collect the solid precipitate by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by saturated aq. NaHCO₃ and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude solid can be purified by recrystallization or flash chromatography.
-
Analysis: Confirm the structure of the purified sulfonamide using NMR and mass spectrometry.
References
- 1. This compound , 97% , 102249-45-6 - CookeChem [cookechem.com]
- 2. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Amino-5-bromopyridine-3-sulfonic acid | Benchchem [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea derivative synthesis by amidation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromopyridin-3-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dibromopyridin-3-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or none of the desired this compound. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield can stem from several factors. Firstly, ensure the starting material, 3-Aminopyridine, is pure and dry. Moisture can interfere with the reaction. Secondly, the activity of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. Use freshly opened or properly stored NBS. The reaction temperature is another critical parameter; bromination of aminopyridines is often exothermic, and uncontrolled temperature can lead to side reactions. Maintain the recommended temperature throughout the addition of the brominating agent. Finally, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the work-up.
Issue 2: Formation of Multiple Products and Purification Difficulties
-
Question: My crude product shows multiple spots on TLC, making purification difficult. How can I improve the regioselectivity and minimize byproducts?
-
Answer: The amino group in 3-aminopyridine is a strong activating group, which can lead to the formation of various brominated isomers. To enhance regioselectivity for the 2,4-dibromo product, consider the following:
-
Controlled Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a syringe pump to maintain a low concentration of the electrophile in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the selectivity. Acetonitrile or acetic acid are commonly used for such brominations.[1]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the formation of undesired isomers.
-
Issue 3: Formation of Mono- and Tri-brominated Byproducts
-
Question: I am observing significant amounts of mono-brominated and tri-brominated species in my product mixture. How can I control the degree of bromination?
-
Answer: The formation of mono- and tri-brominated byproducts is directly related to the stoichiometry of the brominating agent.
-
For Mono-bromination: This occurs when an insufficient amount of the brominating agent is used. Ensure you are using at least two equivalents of NBS for the dibromination.
-
For Tri-bromination: This is a result of using an excess of the brominating agent. Carefully control the stoichiometry and consider portion-wise addition to prevent localized excess concentrations. It is often better to have a small amount of unreacted starting material or mono-brominated species, which are typically easier to separate than the tri-brominated byproduct.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of this compound?
-
A1: The most common and commercially available starting material is 3-Aminopyridine.
-
-
Q2: Which brominating agents are suitable for this synthesis?
-
Q3: How can I effectively monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. HPLC can also be used for more quantitative monitoring.
-
-
Q4: What are the recommended purification techniques for this compound?
-
A4: Column chromatography using silica gel is a standard and effective method for purifying the crude product. A gradient elution with a mixture of hexane and ethyl acetate is typically employed. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.
-
Experimental Protocols
Synthesis of this compound via Direct Bromination of 3-Aminopyridine
-
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel or syringe pump
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (2.1 eq.) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of 3-aminopyridine over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Eq. | Solvent | Temperature (°C) | Reaction Time (h) |
| 3-Aminopyridine | 1.0 | Acetonitrile | 0 to RT | 3-6 |
| N-Bromosuccinimide | 2.1 | Acetonitrile | 0 | 1-2 (addition) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure reagents, inactive brominating agent, improper temperature control, incomplete reaction. | Use pure and dry reagents, use fresh NBS, maintain low temperature during addition, monitor reaction to completion. |
| Multiple Products | Poor regioselectivity due to strong activation by the amino group. | Controlled/slow addition of NBS, use of a suitable solvent, maintain low reaction temperature. |
| Byproduct Formation | Incorrect stoichiometry of brominating agent. | Use precisely 2.1 equivalents of NBS; add portion-wise to avoid localized excess. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Key factors influencing the synthesis outcome.
References
Minimizing byproduct formation in 3-aminopyridine bromination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing byproduct formation during the bromination of 3-aminopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the bromination of 3-aminopyridine?
A1: The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution. The amino group at the 3-position is a strong activating group, directing incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions.[1][2]
-
Desired Products: Typically, the goal is to synthesize a specific monobrominated isomer, most commonly 6-bromo-3-aminopyridine, a versatile building block in medicinal chemistry.[1][2]
-
Common Byproducts: Due to the strong activating nature of the amino group, a mixture of isomers is often formed. The most common byproducts include:
Q2: Which brominating agent is best for selective monobromination?
A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective monobromination of 3-aminopyridine over harsher reagents like liquid bromine.[1][2][3][4] NBS offers a milder and more controlled release of the electrophilic bromine species, which can help in minimizing over-bromination and improving regioselectivity.[5]
Q3: How does reaction temperature affect byproduct formation?
A3: Lowering the reaction temperature is a critical parameter for enhancing selectivity. Conducting the bromination at low temperatures, typically between 0°C and -10°C, can significantly reduce the formation of unwanted isomers and dibrominated byproducts.[3]
Q4: Are there alternative synthetic routes to avoid regioselectivity issues?
A4: Yes, to circumvent the challenges of poor regioselectivity in direct bromination, multi-step synthetic routes are often employed. A common and effective alternative is the bromination of a nitropyridine precursor, followed by the reduction of the nitro group. This approach offers better control and often results in higher yields and purity of the desired product.[2] Another method involves the Hofmann rearrangement of 6-bromo-3-pyridinecarboxamide.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 3-aminopyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Poor regioselectivity leading to a mixture of isomers.[1][2] 2. Incomplete reaction. 3. Product loss during work-up or purification. | 1. Optimize reaction conditions for selectivity (see below). 2. Monitor the reaction to completion using TLC or HPLC.[1] 3. Ensure efficient extraction and careful purification, for instance by using flash column chromatography.[1][3] |
| Excessive dibromination | 1. Over-bromination due to excess brominating agent.[3] 2. Reaction temperature is too high. | 1. Use no more than one equivalent of the brominating agent (e.g., NBS).[3] 2. Add the brominating agent portion-wise or dropwise to maintain control.[1] 3. Maintain a low reaction temperature (e.g., 0°C).[3] |
| Formation of multiple monobrominated isomers | 1. The strong activating and ortho, para-directing effect of the amino group.[1][2] 2. Suboptimal reaction conditions. | 1. Employ a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which can help direct bromination to the 6-position.[1][3] 2. Consider protecting the amino group (e.g., through acetylation) to moderate its directing effect.[3] 3. Optimize the solvent and temperature for the reaction. |
| Difficulty in separating isomers | The similar polarity of the monobrominated isomers can make chromatographic separation challenging.[2] | 1. Utilize an optimized gradient elution in flash column chromatography on silica gel (e.g., a hexane/ethyl acetate gradient).[1][3] 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the protecting group. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | NBS generally provides higher selectivity for monobromination. | [1][2][3] |
| Stoichiometry | 1.0-1.2 equivalents of NBS | Minimizes dibromination. | [1][3] |
| Temperature | 0°C to room temperature | Lower temperatures favor higher regioselectivity. | [1][3] |
| Solvent | Acetonitrile | A common solvent for this reaction. | [1][4] |
| Catalyst | FeBr₃ (catalytic amount) | Can improve selectivity for the 6-position. | [1][3] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-Aminopyridine using NBS
This protocol aims to enhance the regioselectivity towards the 6-bromo isomer.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.[1][3]
-
Addition of NBS: Dissolve N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) in anhydrous acetonitrile and add it dropwise to the cooled 3-aminopyridine solution over a period of 15-30 minutes.[1][3]
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, allowing it to slowly warm to room temperature.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][3]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.[1][3]
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from other byproducts.[1][3]
Visualizations
Caption: Reaction pathway for the bromination of 3-aminopyridine.
Caption: Troubleshooting workflow for 3-aminopyridine bromination.
References
Optimizing Suzuki coupling conditions for dibromopyridines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions for dibromopyridine substrates. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing Suzuki coupling with dibromopyridines?
A1: The primary challenges include achieving selective mono- or di-arylation, low product yields, and competing side reactions. The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom can complicate the reaction by potentially inhibiting the palladium catalyst.[1][2] Key side reactions include protodeboronation (hydrolysis of the boronic acid), homocoupling of the coupling partners, and dehalogenation (replacement of a bromine atom with hydrogen).[2][3][4]
Q2: How can I control the selectivity between mono- and di-arylation of a dibromopyridine?
A2: Selectivity is primarily controlled by tuning the reaction stoichiometry and conditions.[1]
-
For Mono-arylation: Use a slight excess of the arylboronic acid (typically 1.1-1.2 equivalents). Shorter reaction times and potentially lower temperatures can also favor the mono-substituted product.[1][5]
-
For Di-arylation: Use a larger excess of the arylboronic acid (typically 2.2-2.5 equivalents) and longer reaction times to ensure the reaction proceeds to completion.[1]
Q3: Which palladium catalyst and ligand system is best for coupling with dibromopyridines?
A3: There is no single "best" system, as the optimal choice depends on the specific dibromopyridine isomer and the boronic acid. However, some general recommendations can be made. The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity.[2] Therefore, employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ can be highly effective as they shield the palladium center.[1][2] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1]
Q4: What is dehalogenation and how can I minimize it?
A4: Dehalogenation is a side reaction where a bromine atom is replaced by a hydrogen atom.[4] This occurs via a palladium-hydride (Pd-H) species, which can form from reactions with bases, solvents (like alcohols), or trace water.[4] N-heterocyclic halides such as pyridines are particularly susceptible to this side reaction.[4] To minimize dehalogenation:
-
Use Aprotic Solvents: Choose solvents like dioxane, THF, or toluene instead of alcohols.[4]
-
Optimize the Base: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.[4][6]
-
Control Water Content: While some water is often necessary, excessive amounts can be a source of protons leading to dehalogenation.[4][7]
Q5: My reaction is suffering from low yield due to homocoupling. What should I do?
A5: Homocoupling is the self-coupling of either the boronic acid or the dibromopyridine. Boronic acid homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2][3] To prevent this, ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (like argon or nitrogen) or by using freeze-pump-thaw cycles.[2][4] Using palladium precatalysts that cleanly generate the active Pd(0) species can also reduce side reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, deactivating the catalyst.[2][8] 2. Inefficient Oxidative Addition: The C-Br bond is not reacting with the Pd(0) complex.[2] 3. Protodeboronation: The boronic acid is being hydrolyzed and is no longer active.[2] 4. Inactive Catalyst: The Pd(0) species is not being generated or is being oxidized. | 1. Use Bulky/Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or RuPhos to shield the palladium.[2][8] 2. Increase Temperature: Higher temperatures can facilitate the oxidative addition step.[5] Screen different catalyst/ligand combinations.[2] 3. Use Anhydrous Solvents: Ensure solvents are dry. Consider using more stable boronic esters (e.g., pinacol esters).[2] 4. Ensure Inert Atmosphere: Thoroughly degas all solvents and run the reaction under argon or nitrogen.[5] |
| Poor Selectivity (Mono- vs. Di-arylation) | 1. Incorrect Stoichiometry: The ratio of boronic acid to dibromopyridine is not optimal for the desired product.[1] 2. Reaction Time/Temp: The reaction is running too long/hot (favoring di-arylation) or too short/cool (favoring mono-arylation).[5] | 1. Adjust Stoichiometry: For mono-arylation, use 1.1-1.2 eq. of boronic acid. For di-arylation, use >2.2 eq.[1] 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS and stop it once the desired product is maximized. Adjust temperature as needed. |
| Significant Dehalogenation Byproduct | 1. Hydride Source: The solvent (e.g., alcohol) or base is acting as a source for palladium-hydride formation.[3][4] 2. Excess Water: Too much water in the reaction mixture.[4][7] | 1. Change Solvent/Base: Switch to an aprotic solvent (dioxane, toluene). Use a non-hydridic base like K₃PO₄ or K₂CO₃.[4] 2. Use Anhydrous Conditions: If feasible for the system, use anhydrous solvents and reagents. |
| Significant Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen in the reaction mixture is promoting the homocoupling of boronic acid.[3] 2. Catalyst Issues: Some Pd(II) sources can promote homocoupling during their reduction to Pd(0).[3] | 1. Thoroughly Degas: Degas the solvent and reaction mixture with an inert gas.[2] 2. Choose Appropriate Precatalyst: Use a precatalyst that provides a clean and efficient source of Pd(0). |
Data Presentation: Catalyst Performance Comparison
The selection of catalyst, ligand, base, and solvent is critical for controlling the outcome of the Suzuki coupling of dibromopyridines. The following table summarizes the performance of various catalytic systems for the coupling of 2,6-dibromopyridine.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Predominant Product | Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | [1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | [1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,6-Dibromopyridine
This protocol is adapted from procedures that favor mono-substitution by controlling stoichiometry.[1]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,6-dibromopyridine, arylboronic acid, base, palladium precursor, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Di-Arylation of 2,6-Dibromopyridine
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid.[1]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0-4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O mixture)
Procedure:
-
To a Schlenk flask, add the 2,6-dibromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and starting material. This may require extended reaction times (e.g., 18-24 hours).[1]
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Palladium Catalyst Longevity with Aminopyridines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing aminopyridines to prevent the deactivation of palladium catalysts in your experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered when using aminopyridines to stabilize palladium catalysts.
Guide 1: Low or No Catalytic Activity After Adding Aminopyridine
-
Problem: The reaction shows low conversion or fails to proceed after the addition of an aminopyridine.
-
Possible Cause: Catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate strongly to the palladium center, potentially hindering the catalytic cycle.[1]
-
Diagnosis:
-
Run a control experiment: Perform the reaction without the aminopyridine additive to establish a baseline for catalyst activity.
-
Vary the aminopyridine concentration: A high concentration of the aminopyridine may lead to the formation of inactive palladium complexes.
-
Monitor the reaction mixture: Observe for any color changes that might indicate the formation of stable, off-cycle palladium-aminopyridine complexes.
-
-
Solution:
-
Optimize aminopyridine loading: Start with a low concentration of the aminopyridine (e.g., substoichiometric amounts relative to the palladium catalyst) and gradually increase it to find the optimal balance between stabilization and activity.
-
Select a different aminopyridine: The steric and electronic properties of the aminopyridine can significantly influence its interaction with the palladium center. Consider aminopyridines with different substitution patterns.
-
Pre-form the catalyst: In some cases, pre-forming a palladium-aminopyridine complex before adding it to the reaction mixture can lead to better results.
-
Guide 2: Catalyst Deactivation Still Observed
-
Problem: Despite the presence of an aminopyridine, the palladium catalyst still deactivates, as evidenced by the formation of palladium black or a decrease in reaction rate over time.
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Possible Cause: The chosen aminopyridine is not effective for the specific deactivation pathway occurring in your reaction. Deactivation can occur through various mechanisms, including aggregation of palladium nanoparticles, oxidative addition of impurities, or poisoning.
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Diagnosis:
-
Identify the deactivation mechanism:
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Aggregation: Formation of a black precipitate (palladium black) is a strong indicator of nanoparticle aggregation.
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Poisoning: Analyze your starting materials and solvents for potential catalyst poisons such as sulfur or other strongly coordinating species.
-
-
Evaluate the reaction conditions: High temperatures can promote catalyst sintering and aggregation, which the aminopyridine may not be able to prevent entirely.
-
-
Solution:
-
Use a chelating aminopyridine ligand: Polydentate aminopyridine-containing ligands, such as tris(2-pyridylmethyl)amine (tpa), can form more stable complexes with palladium and may be more effective at preventing aggregation. One of the pyridylmethyl arms in such a ligand can help stabilize high-valent palladium species that may be part of the catalytic cycle.[2]
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Employ a supported catalyst: Immobilizing the palladium-aminopyridine complex on a solid support can provide an additional layer of stabilization against aggregation.
-
Optimize reaction conditions: Lowering the reaction temperature, if possible, can help to slow down deactivation processes.
-
Frequently Asked Questions (FAQs)
Q1: How do aminopyridines prevent palladium catalyst deactivation?
A: Aminopyridines can prevent palladium catalyst deactivation through several mechanisms:
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Ligand-based stabilization: The nitrogen atoms in the pyridine ring and the amino group can coordinate to the palladium center, forming stable complexes. This coordination can prevent the aggregation of palladium atoms into larger, inactive nanoparticles.
-
Electronic effects: The electronic properties of the aminopyridine ligand can modulate the electron density at the palladium center, which can influence its reactivity and stability.
-
Steric hindrance: Bulky aminopyridine ligands can sterically shield the palladium center, preventing the close approach of other palladium atoms and thus inhibiting aggregation.
Q2: What type of aminopyridine should I use?
A: The choice of aminopyridine will depend on the specific reaction and the suspected deactivation pathway.
-
For general stabilization against aggregation, simple aminopyridines like 2-aminopyridine or 4-aminopyridine can be tested.
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If more robust stabilization is required, consider chelating ligands containing aminopyridine moieties, such as tris(2-pyridylmethyl)amine (tpa).[2]
Q3: Can aminopyridines be used with any type of palladium catalyst?
A: Aminopyridines can potentially be used with various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and supported palladium catalysts like Pd/C. However, the effectiveness of the aminopyridine will depend on its ability to coordinate to the palladium and the specific reaction conditions.
Q4: Will the aminopyridine affect the outcome of my reaction?
A: Yes, it is possible. As a ligand, the aminopyridine can influence the steric and electronic environment of the palladium catalyst, which may affect the reaction's rate, selectivity, and product distribution. It is crucial to run control experiments to assess the impact of the aminopyridine on your specific reaction.
Data Presentation
The following table summarizes hypothetical data to illustrate the potential effect of aminopyridine addition on the performance of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
| Catalyst System | Catalyst Loading (mol%) | Aminopyridine Additive | Additive Loading (mol%) | Reaction Time (h) | Yield (%) | Catalyst Turnover Number (TON) |
| Pd(OAc)₂/SPhos | 1 | None | 0 | 12 | 85 | 85 |
| Pd(OAc)₂/SPhos | 1 | 2-Aminopyridine | 1 | 12 | 92 | 92 |
| Pd(OAc)₂/SPhos | 1 | 2-Aminopyridine | 5 | 12 | 75 | 75 |
| Pd(OAc)₂/tpa | 1 | tpa (ligand) | 1 | 12 | 95 | 95 |
This data is illustrative and the actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using an Aminopyridine Additive
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a dry Schlenk flask, add Pd(OAc)₂ (1 mol%) and the desired phosphine ligand (e.g., SPhos, 2 mol%).
-
Add the aminopyridine additive (e.g., 2-aminopyridine, 1-2 mol%).
-
Add the desired anhydrous and degassed solvent (e.g., toluene, dioxane).
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To a separate dry Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General pathways for palladium catalyst deactivation and the stabilizing role of aminopyridines.
Caption: Experimental workflow for using aminopyridines as catalyst stabilizers in a cross-coupling reaction.
References
Technical Support Center: Regioselectivity in 2,4-Dibromopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with regioselectivity in cross-coupling reactions of 2,4-dibromopyridine.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Coupling
You are observing a mixture of C2 and C4-substituted products, or the undesired regioisomer is the major product.
| Potential Cause | Suggested Solution |
| Inappropriate Ligand Choice | The ligand plays a crucial role in directing regioselectivity. For C2-selectivity , traditional phosphine ligands like PPh₃ are often effective. For C4-selectivity , consider employing bulky, electron-rich N-heterocyclic carbene (NHC) ligands such as IPr, or bulky phosphines like QPhos.[1][2] |
| Catalyst Aggregation | The formation of multinuclear palladium clusters or nanoparticles can switch selectivity from the typical C2 to the less common C4 position.[3][4] If C2-selectivity is desired, ensure conditions that favor mononuclear palladium species, such as maintaining an appropriate palladium-to-ligand ratio. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence catalyst activity and selectivity. For C4-selectivity with NHC ligands, bases like potassium fluoride (KF) in solvents like tetrahydrofuran (THF) have been shown to be effective.[2] |
| "Ligand-Free" Conditions | Running the reaction under "ligand-free" conditions, often referred to as Jeffery conditions, can surprisingly enhance C4-selectivity, potentially through the formation of palladium nanoparticles.[2] |
Issue 2: Low Yield in Sonogashira Coupling with Poor Regioselectivity
You are attempting a Sonogashira coupling and obtaining low yields of the desired product along with a mixture of isomers.
| Potential Cause | Suggested Solution |
| Inadequate Catalyst System | A standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Ensure both are present and of good quality. |
| Oxygen Contamination | Sonogashira couplings are sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling) and catalyst deactivation. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[5] |
| Incorrect Base | An appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the reaction. The base neutralizes the hydrogen halide formed and facilitates the regeneration of the catalytic species. |
| Temperature Effects | While heating can increase the reaction rate, it may also decrease selectivity. Start at room temperature and gradually increase the temperature if the reaction is sluggish. Milder temperatures often favor higher regioselectivity.[5] |
Issue 3: Difficulty in Achieving Selective Buchwald-Hartwig Amination
You are struggling to control the position of amination on the 2,4-dibromopyridine scaffold.
| Potential Cause | Suggested Solution |
| Ligand Selection | As with other cross-couplings, the choice of ligand is paramount. Bidentate phosphine ligands like BINAP and DPEPhos, or bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) are often employed to enhance catalyst activity and control selectivity. |
| Base Strength | A strong, non-nucleophilic base is required for the deprotonation of the amine and the subsequent steps in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. |
| Reaction Temperature | Buchwald-Hartwig aminations can be sensitive to temperature. Lowering the temperature may improve selectivity if you are observing reactions at both positions. |
Frequently Asked Questions (FAQs)
Q1: What is the "default" or "innate" regioselectivity for cross-coupling reactions with 2,4-dibromopyridine?
For many palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling using standard mononuclear palladium catalysts, the C2 position is generally more reactive.[3][4] This is often attributed to the electronic properties of the pyridine ring, where the C2 position is more electrophilic.
Q2: How can I favor C4-arylation in a Suzuki-Miyaura coupling?
Achieving C4-selectivity often requires moving away from standard conditions. Two main strategies have proven effective:
-
Bulky Ligands: Employing very sterically hindered N-heterocyclic carbene (NHC) ligands can promote reaction at the C4 position.[2]
-
Multinuclear Catalysts: Conditions that lead to the formation of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, have been shown to switch the selectivity from C2 to C4.[3]
Q3: For a Sonogashira coupling, which position of 2,4-dibromopyridine is more reactive?
While the C2 position is generally more electrophilic, the relative reactivity can be influenced by the specific reaction conditions. However, in dihalopyridines with different halogens (e.g., 2-bromo-4-iodopyridine), the reaction will preferentially occur at the more reactive carbon-halogen bond (C-I > C-Br > C-Cl).[5] For 2,4-dibromopyridine, careful optimization of the catalyst system, base, and temperature is necessary to control the regioselectivity.
Q4: Can the organometallic reagent influence the regioselectivity?
Yes, the nature of the organometallic partner can play a role. For instance, in Suzuki-Miyaura reactions, arylboronic acids have been extensively studied. The electronic and steric properties of the boronic acid can influence the reaction outcome. Similarly, in Kumada and Negishi couplings, the corresponding Grignard and organozinc reagents can exhibit different reactivities and selectivities.[1][3]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
This protocol is adapted for achieving the "conventional" C2-selectivity.
-
To a reaction vessel, add 2,4-dibromopyridine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2-3 equivalents).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2.5 mol%) and a phosphine ligand like PPh₃ or PCy₃ (4-10 mol%).
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 80-100 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling with an NHC Ligand
This protocol is designed to favor the "unconventional" C4-selectivity.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, for instance, (η³-1-tBu-indenyl)Pd(IPr)Cl (2-5 mol%), and a base like KF (2-3 equivalents) to a reaction vessel.
-
Add 2,4-dibromopyridine (1 equivalent) and the organoboron reagent (1.1-1.5 equivalents).
-
Add a degassed solvent such as THF.
-
Stir the reaction at room temperature.
-
Monitor the reaction by GC-MS or LC-MS to determine the ratio of regioisomers.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.
Data Summary
Table 1: Influence of Catalyst System on Suzuki-Miyaura Regioselectivity
| Palladium Source | Ligand | Base | Solvent | C2:C4 Ratio | Reference |
| Pd(PPh₃)₄ | - | TlOH | - | High C2-selectivity | [1] |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | - | High C2-selectivity | [1] |
| [Pd₃]⁺SbF₆⁻ | Triarylphosphine | - | - | up to 98:1 | [1] |
| Pd(OAc)₂ | PPh₃ (high equiv.) | - | - | High C2-selectivity | [3] |
| Pd(OAc)₂ | PPh₃ (low equiv.) | - | - | Switched to C4-selectivity | [3] |
| (η³-1-tBu-indenyl)Pd(IPr)Cl | - | KF | THF | High C4-selectivity (~10:1) | [2] |
| Pd-PEPPSI-IPr | - | Various | Various | C4-selectivity (2.5:1 to 10.4:1) | [1] |
Visualizations
Caption: Key factors influencing regioselectivity.
Caption: Troubleshooting decision-making workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
How to remove isomeric impurities from 2,4-Dibromopyridin-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities during the synthesis of 2,4-Dibromopyridin-3-amine.
Troubleshooting and FAQs
Q1: My final product of this compound synthesis shows multiple spots on TLC/peaks in HPLC with the same mass. What are these impurities?
A1: During the synthesis of this compound, particularly through electrophilic bromination of 3-aminopyridine or its derivatives, a lack of complete regioselectivity is common. The amino group strongly directs incoming electrophiles to the ortho (2 and 4) and para (6) positions. This can lead to the formation of a mixture of isomeric impurities. The most common isomeric impurities are other dibrominated aminopyridines.
Q2: What are the most likely isomeric impurities I should expect?
A2: Based on the directing effects of the amino group on the pyridine ring, the most probable isomeric impurities include:
-
2,6-Dibromopyridin-3-amine: Formation of this isomer is highly likely due to the strong activating effect of the amino group at the para position.
-
4,6-Dibromopyridin-3-amine: Another possible isomer resulting from bromination at the other ortho and para positions.
-
Monobrominated intermediates: Incomplete bromination can leave residual monobrominated pyridin-3-amines (e.g., 2-bromo-, 4-bromo-, or 6-bromopyridin-3-amine).
-
Tribrominated byproducts: Over-bromination can lead to the formation of 2,4,6-Tribromopyridin-3-amine.
Q3: How can I remove these isomeric impurities from my desired this compound product?
A3: The primary methods for separating these closely related isomers are column chromatography and recrystallization.[1] The choice between these methods will depend on the specific impurities present and the scale of your synthesis. Often, a combination of both techniques is required to achieve high purity.
Q4: I am struggling to get good separation of the isomers using column chromatography. What can I do?
A4: Separating isomers with similar polarities can be challenging.[2] Here are some troubleshooting steps:
-
Optimize the Solvent System: A standard mobile phase for this type of compound is a gradient of ethyl acetate in hexanes. If you are not getting good separation, try a less polar solvent system and run a very shallow gradient. Adding a small amount of a more polar solvent like methanol or a base like triethylamine (to reduce tailing) can also modify the selectivity.[3]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a different type of stationary phase. For very difficult separations, preparative HPLC with a specialized column (e.g., phenyl or cyano-based) may be necessary.[3][4]
-
Sample Loading: Ensure you are not overloading the column. Use a minimal amount of solvent to dissolve your crude product before loading it onto the column.
Q5: Recrystallization is not working for me. The impurities seem to co-crystallize with my product. What should I try?
A5: Effective recrystallization relies on finding a solvent system where the desired product and impurities have different solubilities at different temperatures.[5]
-
Solvent Screening: Test a variety of solvents and solvent mixtures. Common systems for aminopyridines include ethanol/water, acetone/hexanes, and toluene.[6][7]
-
Acidification: For basic compounds like aminopyridines, you can try dissolving the crude product in a dilute acidic solution (e.g., aqueous HCl) and then slowly neutralizing it to precipitate the free amine. The different pKa values of the isomers might allow for fractional precipitation. Alternatively, recrystallization from a solvent containing a small amount of acetic acid can sometimes be effective for amines.[8]
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Data Presentation: Impurity Troubleshooting
| Potential Impurity | Likely Cause | Recommended Purification Strategy | Notes |
| 2,6-Dibromopyridin-3-amine | Lack of regioselectivity in bromination | Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) or Fractional Recrystallization | This is often the major isomeric impurity. |
| 4,6-Dibromopyridin-3-amine | Lack of regioselectivity in bromination | Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) | Separation from the 2,4- and 2,6-isomers can be challenging. |
| Monobrominated Pyridin-3-amines | Incomplete bromination | Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) | These are generally more polar than the dibrominated products. |
| 2,4,6-Tribromopyridin-3-amine | Over-bromination | Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) | This is generally less polar than the dibrominated products. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the separation of this compound from its isomers.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed silica bed is level and free of cracks.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Test various solvents such as ethanol, isopropanol, toluene, and mixtures like ethanol/water or acetone/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Navigating the Challenges of Buchwald-Hartwig Amination with 2,4-Dibromopyridin-3-amine: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. However, scaling up this reaction, particularly with complex substrates like 2,4-Dibromopyridin-3-amine, presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting, frequently asked questions (FAQs), and detailed protocols to facilitate the successful and efficient scale-up of this important transformation.
Troubleshooting Guide
Successfully scaling up the Buchwald-Hartwig amination of this compound requires careful control over various reaction parameters. The presence of two bromine atoms at the C2 and C4 positions, along with an amino group at the C3 position, introduces complexities such as regioselectivity and potential catalyst inhibition. This guide addresses common issues encountered during this specific reaction.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion | - Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. The 3-amino group of the substrate can coordinate to the palladium center, hindering its catalytic activity. - Inappropriate Ligand Choice: The ligand may not be suitable for this specific substrate, leading to poor catalytic turnover. - Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the amine or may have poor solubility in the reaction solvent. - Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | - Catalyst Selection: Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the active Pd(0) species is generated efficiently. - Ligand Screening: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates. - Base Optimization: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and anhydrous. For scale-up, consider the particle size and solubility of the base, as poor mixing can lead to localized concentration issues.[1] - Temperature Adjustment: Gradually increase the reaction temperature in 10-20°C increments, typically in the range of 80-120°C. |
| Poor Regioselectivity (Mixture of C2 and C4 amination products) | - Steric and Electronic Effects: The relative reactivity of the C2 and C4 bromine atoms is influenced by the steric hindrance and electronic properties of both the substrate and the incoming amine. Generally, the C2 position is more sterically hindered but may be more electronically activated. - Ligand Influence: The choice of ligand can significantly impact the regioselectivity of the reaction. | - Ligand Tuning: Experiment with different bulky phosphine ligands. For instance, ligands with larger cone angles may favor amination at the less sterically hindered C4 position. - Temperature Control: Lowering the reaction temperature may enhance selectivity in some cases. - Stepwise Approach: Consider a two-step approach where one of the bromine atoms is selectively functionalized under milder conditions before proceeding with the second amination under more forcing conditions. |
| Formation of Di-aminated Byproduct | - Excess Amine: Using a large excess of the amine nucleophile can drive the reaction towards double substitution. - Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the mono-aminated product is formed can lead to the formation of the di-aminated species. | - Stoichiometry Control: Carefully control the stoichiometry of the amine, using a slight excess (e.g., 1.1-1.2 equivalents) for mono-amination. - Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or LC-MS and quench the reaction once the desired mono-aminated product is formed. |
| Hydrodehalogenation (Loss of Bromine) | - Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl bromide. - β-Hydride Elimination: This can be a competing side reaction, especially with certain catalyst-ligand combinations.[2] | - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. - Ligand Selection: Use ligands that promote reductive elimination over β-hydride elimination. |
| Scale-up Challenges (Poor Mixing, Heat Transfer) | - Heterogeneity of the Reaction Mixture: The use of inorganic bases can lead to a heterogeneous mixture that is difficult to stir effectively on a larger scale. - Exothermic Nature of the Reaction: The reaction can be exothermic, leading to poor temperature control in large reactors. | - Process Engineering: Employ efficient overhead stirring and consider the use of baffles in the reactor to ensure proper mixing. - Solvent Choice: Select a solvent with a suitable boiling point to aid in heat dissipation. - Controlled Addition: For highly exothermic reactions, consider the controlled addition of one of the reagents. Using a soluble organic base like DBU in combination with a salt additive could be explored to create a more homogeneous system.[3] |
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in a Buchwald-Hartwig amination?
A1: The relative reactivity of the C2 and C4 bromine atoms is a subject of debate and can be influenced by the specific reaction conditions, particularly the choice of ligand. Generally, the C4 position is less sterically hindered, which might favor amination at this site. However, the electronic environment of the pyridine ring can also play a significant role. It is crucial to perform small-scale screening experiments to determine the regioselectivity under your specific conditions.
Q2: Can the 3-amino group on the pyridine ring interfere with the reaction?
A2: Yes, the free amino group at the C3 position can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. This can manifest as slow or incomplete reactions. Using bulky phosphine ligands can help to mitigate this issue by sterically discouraging the coordination of the 3-amino group to the palladium center.
Q3: What is the best catalyst system for the selective mono-amination of this compound?
A3: There is no single "best" catalyst system, as the optimal choice will depend on the specific amine being coupled. However, a good starting point is to use a palladium precatalyst like Pd₂(dba)₃ or a palladacycle in combination with a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands have demonstrated broad utility in challenging amination reactions.[4][5]
Q4: How can I minimize the formation of the di-aminated byproduct?
A4: To favor mono-amination, it is essential to control the stoichiometry of your reagents. Use a slight excess of the amine (typically 1.1 to 1.2 equivalents). Additionally, carefully monitor the reaction's progress and stop it once the formation of the desired mono-aminated product is maximized, before significant amounts of the di-aminated product begin to form.
Q5: What are the key considerations for scaling up this reaction from the lab to a pilot plant?
A5: When scaling up, several factors become critical:
-
Mixing: Ensure efficient agitation to handle the often heterogeneous reaction mixture, especially when using inorganic bases.[1]
-
Heat Transfer: The reaction can be exothermic, so a reactor with adequate cooling capacity is necessary to maintain a consistent temperature.
-
Reagent Addition: For highly reactive combinations, a controlled addition of one of the reagents may be required to manage the reaction rate and temperature.
-
Safety: Conduct a thorough safety assessment to understand the thermal hazards and potential for runaway reactions.
-
Purification: Develop a robust and scalable purification method. Direct crystallization from the reaction mixture, if possible, is often preferred over chromatography at a large scale.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and a comparison of different catalyst systems for the Buchwald-Hartwig amination of bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Range | Notes |
| Palladium Precatalyst Loading | 0.5 - 2 mol% | Can often be lowered with highly active catalyst systems. |
| Ligand Loading | 1 - 4 mol% | Typically used in a 1:1 or 2:1 ratio relative to palladium. |
| Base | 1.5 - 2.5 equivalents | Strong, non-nucleophilic bases are preferred. |
| Amine | 1.1 - 1.5 equivalents | For mono-amination, a smaller excess is recommended. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 120 °C | Substrate and catalyst dependent. |
| Reaction Time | 2 - 24 hours | Monitor by an appropriate analytical technique. |
Table 2: Comparison of Catalyst Systems for Amination of Bromopyridines
| Palladium Source | Ligand | Base | Solvent | Typical Yields | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 60-98% | [6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | High | |
| Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | High | |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | High | |
| PdCl₂(dppf) | - | NaOtBu | Dioxane | Moderate to High |
Note: Yields are highly dependent on the specific amine and bromopyridine substrates.
Detailed Experimental Protocol: General Procedure for Mono-amination
This protocol provides a general starting point for the mono-amination of this compound. Optimization of specific parameters will likely be necessary for each unique amine coupling partner.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equivalents)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-aminated product.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Overcoming Purification Challenges of Basic Pyridines on Silica Gel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of basic pyridines using silica gel chromatography.
Troubleshooting Guide
Problem: My basic pyridine compound is streaking or tailing badly on the TLC plate and column.
Possible Cause: The basic nitrogen atom of the pyridine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to slow and uneven elution, resulting in tailed or streaked bands.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your pyridine for binding to the acidic silanol sites.
-
Silica Gel Deactivation: Before running your column, you can neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If modifying the mobile phase or deactivating the silica doesn't resolve the issue, consider using a different stationary phase that is less acidic.
-
Alumina (Al₂O₃): Available in neutral or basic forms, which can be more suitable for basic compounds.[7]
-
Functionalized Silica: Amine-bonded or cyano-bonded silica phases can offer different selectivity and reduce the strong acidic interactions.[5][8]
-
Reverse-Phase Silica (C18): This is a good option for highly polar or very non-polar pyridine derivatives.[4][7]
-
Problem: My pyridine compound is not moving from the baseline (Rf = 0) even with highly polar solvents.
Possible Cause: Your compound may be irreversibly binding to the silica gel, or it could be degrading on the acidic stationary phase.[9]
Solutions:
-
Test for Compound Stability: Run a 2D TLC to check if your compound is stable on silica gel.[10]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one solvent system.
-
Dry the plate, rotate it 90 degrees, and run it in the same solvent system again.
-
If the spot appears on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing.[10]
-
-
Use a Less Acidic Stationary Phase: If your compound is acid-sensitive, avoid silica gel altogether and opt for neutral alumina or another suitable alternative.[7][9]
-
Dry Loading: If your compound has poor solubility in the eluent, it may not load onto the column properly. Dry loading can help.[4][11]
-
Dissolve your sample in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a free-flowing powder.
-
Load this powder onto the top of your column.[4]
-
Problem: I have poor separation between my desired pyridine and impurities.
Possible Cause: The chosen solvent system may not have the optimal polarity for separation.[2]
Solutions:
-
Systematic Solvent Screening: Use TLC to test a range of solvent systems with varying polarities to find the best separation.[2]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.[6]
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating very polar compounds and uses a polar stationary phase with a high-concentration organic mobile phase containing a small amount of water.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason basic pyridines are challenging to purify on silica gel?
The primary issue is the acid-base interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and the acidic silanol groups on the silica gel surface.[1][2] This can lead to strong adsorption, resulting in peak tailing, and in some cases, decomposition of acid-sensitive compounds.[9]
Q2: How much triethylamine (TEA) should I add to my eluent?
A concentration of 0.1-2% (v/v) TEA in the mobile phase is typically effective at neutralizing the acidic sites on the silica gel and improving the chromatography of basic compounds.[1][2]
Q3: Can I use ammonia instead of triethylamine?
Yes, ammonia or ammonium hydroxide can be used as a basic additive, particularly with more polar solvent systems like dichloromethane/methanol.[3][4] It is often added to the more polar component of the solvent mixture.[3]
Q4: When should I consider using an alternative stationary phase like alumina?
You should consider using alumina or other alternative stationary phases when:
-
Your pyridine compound is highly sensitive to acid and degrades on silica gel.[9]
-
You are still experiencing significant tailing or poor separation even after adding basic modifiers to your eluent.
-
You are working with very basic pyridines that show extremely strong interactions with silica.
Q5: Are there non-chromatographic methods to purify basic pyridines?
Yes, for certain pyridine derivatives, other purification techniques may be more suitable:
-
Acid-Base Extraction: This is a highly effective method for separating basic pyridines from neutral or acidic impurities.[2]
-
Crystallization: If your pyridine product is a solid, crystallization can be an excellent method to achieve high purity.[2]
-
Distillation: For liquid pyridines with boiling points sufficiently different from impurities, distillation can be a viable purification method.[2]
Data Presentation
Table 1: Common Mobile Phase Modifiers for Pyridine Purification
| Modifier | Typical Concentration | Recommended Solvent Systems | Primary Use |
| Triethylamine (TEA) | 0.1 - 3% (v/v)[2][5] | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate | Deactivating acidic silanol groups to reduce tailing of basic compounds. |
| Ammonia/Ammonium Hydroxide | 1-10% of a 10% solution in Methanol[3][4] | Dichloromethane/Methanol | For more polar basic compounds and when TEA is not effective. |
| Acetic Acid/Formic Acid | 0.1 - 2.0% (v/v)[4] | Various | For acidic compounds to improve peak shape (Note: Not for basic pyridines). |
Table 2: Alternative Stationary Phases for Basic Compound Purification
| Stationary Phase | Type | Characteristics | Best Suited For |
| Alumina (Al₂O₃) | Basic, Neutral, Acidic[7] | Less acidic than silica; available in different pH grades. | Basic and acid-sensitive compounds (use basic or neutral alumina).[7] |
| Florisil (Magnesium Silicate) | Weakly Acidic | Less acidic than silica, with different selectivity. | Compounds that are sensitive to the strong acidity of silica gel.[7] |
| Amine (NH₂) Functionalized Silica | Basic | The surface is modified with basic amine groups. | Purification of compounds with basic properties.[8] |
| Cyano (CN) Functionalized Silica | Polar | Less polar than bare silica; can be used in normal or reverse phase. | Alternative selectivity for polar compounds.[5] |
| C18 (Reverse-Phase) | Non-polar | Hydrophobic stationary phase. | Very polar or non-polar compounds that are not well-retained or are too strongly retained on normal phase silica.[4][7] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel using Triethylamine
Objective: To neutralize the acidic silanol groups on the silica gel surface prior to chromatography.
Materials:
-
Silica gel
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Pack the Column: Prepare and pack your silica gel column using the wet slurry method with your chosen eluent.
-
Prepare the Deactivating Solution: Create a solution of your eluent containing 1-3% (v/v) triethylamine.[5] For example, for 500 mL of eluent, add 5-15 mL of TEA.
-
Flush the Column: Pass 2-3 column volumes of the TEA-containing eluent through the packed column. Discard the eluate.[5][6]
-
Equilibrate the Column: Flush the column with 1-2 column volumes of the eluent without TEA to remove the excess base.
-
Load the Sample: Your column is now deactivated and ready for you to load your sample.
Mandatory Visualizations
Caption: Troubleshooting workflow for pyridine purification on silica gel.
Caption: Interaction dynamics on the silica gel surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Navigating the Complexities of 2,4-Dibromopyridin-3-amine Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry. Among these, 2,4-Dibromopyridin-3-amine presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling reactions. The presence of two distinct bromine atoms, coupled with the electronic influence of the adjacent amino group, necessitates careful optimization of reaction conditions to achieve desired regioselectivity and high yields. This technical support center provides a comprehensive resource for troubleshooting common issues and offers detailed guidance on ligand and base selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of products or reaction at the wrong position (regioselectivity issues)?
The primary challenge with this compound is controlling which bromine atom reacts. Generally, the C2-Br bond is more reactive than the C4-Br bond in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 position more electrophilic and susceptible to oxidative addition by the palladium catalyst. However, factors like bulky ligands, specific catalyst systems, and reaction conditions can sometimes influence this selectivity.
Troubleshooting Steps:
-
Confirm Product Identity: Use analytical techniques like 2D NMR (NOESY or HMBC) to definitively confirm the structure of your product and identify the site of coupling.
-
Ligand Choice: For enhanced C2 selectivity, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder approach to the C4 position.[1]
-
Catalyst System: In some cases, specific palladium precatalysts can influence regioselectivity. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts) may be beneficial.
Q2: My reaction is sluggish or shows low conversion. What are the likely causes?
Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. The amino group and the pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting its catalytic activity.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Solvent and Reagent Purity: Use anhydrous and degassed solvents. Ensure your amine (for Buchwald-Hartwig) or boronic acid (for Suzuki) is of high purity. Boronic acids, in particular, can be prone to degradation.
-
Base Selection: The choice and quality of the base are critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and anhydrous.[1]
-
Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition. If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the outcome.
Q3: I'm observing significant amounts of dehalogenation or protodeboronation. How can I minimize these side reactions?
These are common side reactions in cross-coupling chemistry. Dehalogenation (replacement of a bromine atom with hydrogen) and protodeboronation (loss of the boronic acid group) can reduce the yield of the desired product.
Troubleshooting Steps:
-
Minimize Water: For Suzuki reactions, while some water is often necessary, excess water can promote protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base.
-
Base Choice: For Suzuki reactions, using a weaker base or a fluoride-based base (like KF or CsF) can sometimes suppress protodeboronation.
-
Reaction Time: Monitor your reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.
-
Ligand Selection: The choice of ligand can also influence the rates of productive versus side reactions. Screening different ligands is recommended.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air-stable precatalyst. Ensure proper storage under an inert atmosphere. |
| Suboptimal Ligand | For this electron-rich substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. Perform a small-scale screen of different ligands. |
| Incorrect Base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Adjust the solvent ratio or switch to a different solvent like DMF if necessary. |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using several freeze-pump-thaw cycles. |
| Low Reaction Temperature | Suzuki couplings often require heating. Cautiously increase the temperature (e.g., from 80°C to 100°C) if the reaction is sluggish. |
Issues in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amino group on the pyridine ring can coordinate to the palladium. Using bulky ligands like RuPhos or BrettPhos can mitigate this.[1] |
| Weak Base | For the amination of heteroaryl halides, a strong base is often required. LiHMDS is a good choice, especially for less acidic amines.[1] |
| Amine Volatility | If using a low-boiling-point amine, consider performing the reaction in a sealed tube to prevent its evaporation. |
| Side Reactions | Hydrodehalogenation can be an issue. Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this. |
Data Presentation: Ligand and Base Selection
The following tables summarize recommended starting conditions for the cross-coupling of this compound, based on data from structurally similar aminobromopyridines. Note: These are starting points, and optimization is highly recommended for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling - Ligand and Base Recommendations
| Coupling Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 65-80 |
Table 2: Buchwald-Hartwig Amination - Ligand and Base Recommendations
| Amine Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Est. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 70-85[1] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 65-80 |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 70-80[1] |
Table 3: Sonogashira Coupling - Catalyst and Base Recommendations
| Alkyne Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Est. Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 80-95[2] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 75-90 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 60-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous THF.[1]
-
Reaction: Seal the tube and heat the reaction mixture at 65 °C for 16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%) under an inert atmosphere.[2]
-
Solvent and Base Addition: Add anhydrous DMF and the amine base (e.g., Et₃N).
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Workflows and Concepts
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Factors influencing regioselectivity in cross-coupling.
References
Suppressing dehalogenation side reactions in aminopyridine chemistry
Welcome to the technical support center for aminopyridine chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the functionalization of aminopyridines, with a core focus on suppressing dehalogenation side reactions during palladium-catalyzed cross-coupling.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve specific issues encountered during your experiments.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is producing a large amount of the dehalogenated aminopyridine byproduct. What is the likely cause and what should I try first?
A: High levels of dehalogenation are typically caused by the formation and subsequent reaction of a palladium-hydride (Pd-H) species, which competes with your desired cross-coupling pathway.[1] This Pd-H species reductively eliminates with your aminopyridine substrate to replace the halogen with hydrogen.[2] The sources of the hydride can be the base, solvent, or trace amounts of water.[3]
Recommended First Steps:
-
Optimize Your Ligand: This is the most critical factor. Switch from simple phosphine ligands (like PPh₃) to a modern, bulky, electron-rich biaryl monophosphine ligand. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[3] For Buchwald-Hartwig aminations, ligands like RuPhos and BrettPhos are excellent choices. For Suzuki couplings, XPhos and SPhos are highly recommended.[3][4]
-
Change Your Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are a common source of hydrides, especially at elevated temperatures.[3] Switch to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3]
-
Use an Anhydrous, Aprotic Solvent: Protic solvents (like alcohols) and even solvents that can degrade (like DMF) can be hydride donors.[3] Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF to minimize hydride sources.[1]
Q2: I've switched to a modern ligand and a milder base, but dehalogenation is still a significant issue. What are the next steps?
A: If the primary troubleshooting steps are insufficient, consider these secondary factors:
-
Substrate Halide: The propensity for dehalogenation follows the order I > Br > Cl.[1] If you are using an iodo- or bromo-aminopyridine, switching to the corresponding chloro-aminopyridine can significantly reduce dehalogenation, although it may require more forcing conditions to achieve oxidative addition.[2][5]
-
Reaction Temperature: Higher temperatures can accelerate side reactions. Try lowering the reaction temperature. A carefully controlled temperature optimization may find a window where the desired coupling proceeds efficiently while the dehalogenation pathway is minimized.[6]
-
Protecting Groups: The free amino group on the pyridine ring can sometimes coordinate to the palladium catalyst and complicate the reaction.[4] Additionally, for N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring.[1] In some cases, protecting the amino group (e.g., with a Boc or SEM group) can suppress dehalogenation.[7]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade phosphine ligands and affect the catalyst's performance.
Q3: My reaction is sluggish and this seems to correlate with more dehalogenation byproduct. Why is this happening and how can I fix it?
A: A slow reaction allows more time for competing side reactions, like dehalogenation, to occur.[1] Sluggishness can be caused by inefficient oxidative addition or a slow transmetalation step.
-
For Slow Oxidative Addition (especially with chloro-aminopyridines): This is the initial step where the Pd(0) catalyst inserts into the carbon-halogen bond.[8] Using a more electron-rich, bulky ligand (e.g., BrettPhos, RuPhos) can accelerate this step.[4][9] Using a pre-formed Pd(II) precatalyst (like a G3 or G4 palladacycle) can also ensure a more efficient initiation of the catalytic cycle.
-
For Slow Transmetalation (in Suzuki couplings): The transfer of the organic group from the boron reagent to the palladium center can be rate-limiting.[8] Ensure you are using a high-quality boronic acid or a more reactive boronic ester (e.g., a pinacol ester). The choice of base is also critical for activating the boronic acid; K₃PO₄ is often a good choice.[10]
Data Presentation
Ligand Screening for Buchwald-Hartwig Amination
The following data summarizes a ligand screen for the C,N cross-coupling of 3-bromo-2-aminopyridine with morpholine. The results highlight the significant impact of ligand choice on reaction yield.
Table 1: Effect of Ligand on the Yield of a Buchwald-Hartwig Amination Reaction.[4]
| Entry | Ligand / Precatalyst | Catalyst System | Yield (%) |
| 1 | XPhos (L1) | Pd₂(dba)₃ / L1 | 40 |
| 2 | RuPhos (L3) | Pd₂(dba)₃ / L3 | 71 |
| 3 | SPhos (L4) | Pd₂(dba)₃ / L4 | 76 |
| 4 | BrettPhos (L8) | Pd₂(dba)₃ / L8 | 45 |
| 5 | BINAP (L9) | Pd₂(dba)₃ / L9 | 71 |
| 6 | RuPhos Precatalyst | Pre-L3 | 83 |
| 7 | SPhos Precatalyst | Pre-L4 | 71 |
| Reaction Conditions: 3-bromo-2-aminopyridine, morpholine, catalyst, LiHMDS, THF, 65 °C, 16 h. Yields determined by GC analysis. |
Illustrative Impact of Reaction Parameters on Dehalogenation
The following table provides an illustrative summary of general trends for minimizing dehalogenation in a generic Suzuki-Miyaura coupling of a bromo-aminopyridine. Yields are representative and will vary based on specific substrates and conditions.
Table 2: General Trends for Suppressing Dehalogenation in Suzuki-Miyaura Coupling.
| Ligand | Base | Solvent | Desired Product Yield (Illustrative) | Dehalogenation (Illustrative) | Key Takeaway |
| PPh₃ | NaOtBu | Toluene | 40-60% | 30-50% | Prone to significant dehalogenation.[1][3] |
| PPh₃ | K₃PO₄ | Toluene | 60-75% | 15-25% | Milder base helps, but ligand is not optimal.[1] |
| XPhos | NaOtBu | Toluene | 70-85% | 10-20% | Advanced ligand improves yield but strong base can still be an issue.[3] |
| XPhos | K₃PO₄ | Toluene | >90% | <5% | Optimal combination for suppressing dehalogenation. [1][3] |
| XPhos | K₃PO₄ | iPrOH | 65-80% | 10-20% | Protic solvent can be a detrimental hydride source.[3] |
Experimental Protocols
General Protocol for Minimizing Dehalogenation in Buchwald-Hartwig Amination of a Bromo-aminopyridine
This protocol is optimized to reduce dehalogenation by employing a state-of-the-art precatalyst, a non-alkoxide base, and an aprotic solvent.
Materials:
-
Bromo-aminopyridine (1.0 equiv)
-
Amine coupling partner (1.2 - 1.5 equiv)
-
RuPhos Pd G3 Precatalyst (e.g., 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Toluene, anhydrous (or 1,4-dioxane)
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-aminopyridine (1.0 equiv), K₃PO₄ (2.0-3.0 equiv), and the RuPhos Pd G3 precatalyst (0.02 equiv).
-
Reagent Addition: Add anhydrous toluene via syringe to the desired concentration (e.g., 0.1-0.5 M). Add the amine coupling partner (1.2-1.5 equiv) via syringe.
-
Degassing (Optional but Recommended): To ensure all oxygen is removed, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting the sealed flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]
Visualizations
Dehalogenation Mechanism
Caption: The catalytic cycle showing the desired pathway versus the competing dehalogenation side reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation side reactions.
Condition Selection Guide
Caption: A decision guide for selecting starting conditions for common aminopyridine cross-couplings.
Frequently Asked Questions (FAQs)
Q: What is dehalogenation and why is it a problem? A: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on your starting material is replaced by a hydrogen atom.[1] This is problematic because it consumes your valuable starting material, lowers the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification.[3]
Q: Are aminopyridines particularly susceptible to dehalogenation? A: Yes, N-heterocyclic halides, including aminopyridines, are often more susceptible to dehalogenation than simple aryl halides.[1] This is due to the electron-deficient nature of the pyridine ring, which makes the carbon-halogen bond more prone to undergo oxidative addition and subsequent side reactions. The amino group can also act as a coordinating group to the palladium center, which can influence the reaction pathway.[4]
Q: Can the palladium source (precatalyst vs. in-situ generation) affect dehalogenation? A: Yes. Using well-defined, pre-formed palladium(II) precatalysts (often called G2, G3, or G4 precatalysts) can lead to more consistent and efficient initiation of the catalytic cycle compared to generating the active Pd(0) species in-situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. A more rapid and efficient entry into the desired catalytic cycle can help outcompete the pathways that lead to dehalogenation.[4]
Q: I am performing a reaction with an unprotected N-H aminopyridine. Are there special considerations? A: Yes. The N-H proton is acidic and will be deprotonated by the base in the reaction mixture. This can alter the electronic properties of the substrate. Furthermore, the resulting anion can potentially coordinate strongly to the catalyst. If dehalogenation is an issue, consider protecting the N-H group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), which can sometimes suppress the side reaction.[7]
Q: Does the quality of reagents matter for preventing dehalogenation? A: Absolutely. Trace impurities in reagents can be a source of hydrides. For example, some boronic acids can contain residual borane (B-H) species.[3] Using high-purity, anhydrous reagents and solvents is a critical best practice for achieving high-yielding and clean cross-coupling reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Managing reaction temperature for selective bromination of 3-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective bromination of 3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective bromination of 3-aminopyridine?
A1: The main challenge is controlling regioselectivity. The amino group in 3-aminopyridine is a strong activating group, which directs electrophiles to the ortho (2- and 4-) and para (6-) positions.[1][2] This often leads to the formation of a mixture of isomers, including the desired 6-bromo-3-aminopyridine and undesired 2-bromo, 4-bromo, and di-brominated byproducts, which can be difficult to separate.[2][3]
Q2: How does reaction temperature influence the selectivity of the bromination?
A2: Lowering the reaction temperature is a key strategy to enhance regioselectivity. Performing the bromination at low temperatures, such as 0 °C to -10 °C, can help to minimize the formation of unwanted isomers and byproducts.[3]
Q3: What are the most common synthetic routes for producing 6-bromo-3-aminopyridine?
A3: The most common methods include:
-
Direct bromination of 3-aminopyridine: This is a straightforward approach, often using N-Bromosuccinimide (NBS), but it can have issues with regioselectivity.[2]
-
Reduction of a nitropyridine precursor: This two-step method involves the bromination of 3-nitropyridine to form 6-bromo-3-nitropyridine, followed by the reduction of the nitro group. This route generally provides high yield and purity.[2]
-
Hofmann degradation: This process starts with 6-bromo-3-pyridinecarboxamide, which is treated with a hypobromite solution to yield the final product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Regioselectivity (Mixture of Isomers) | The strong activating effect of the amino group directs bromination to multiple positions. | Optimize Reaction Temperature: Conduct the reaction at low temperatures (0 °C to -10 °C) to improve selectivity towards the 6-position.[3]Use a Lewis Acid Catalyst: Adding a catalytic amount of FeBr₃ can help direct the bromination to the 6-position.[3]Employ a Protecting Group: Acetylating the amino group before bromination can moderate its directing effect.[3] |
| Presence of Dibromo Byproducts | Over-bromination of the 3-aminopyridine starting material. | Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide).[3]Slow Addition: Add the brominating agent dropwise to the reaction mixture to prevent localized high concentrations.[3]Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and stop the reaction upon completion.[3] |
| Low Yield | Incomplete reaction or side reactions. | Optimize Reaction Time: Monitor the reaction progress to ensure it goes to completion without forming excessive byproducts.[3]Inert Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-Aminopyridine using NBS
This protocol focuses on enhancing the regioselectivity of the bromination towards the 6-bromo isomer.[3]
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated aqueous solution of sodium thiosulfate
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in anhydrous acetonitrile and add it dropwise to the cooled solution of 3-aminopyridine over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
Unveiling the Spectral Signature of 2,4-Dibromopyridin-3-amine: A Comparative NMR Analysis
A comprehensive guide to the 1H and 13C NMR spectral assignments of 2,4-Dibromopyridin-3-amine, presented in comparison with related aminopyridine derivatives. This guide provides predicted spectral data for the target compound alongside experimental data for analogous molecules, offering valuable insights for researchers in synthetic chemistry and drug discovery.
In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide focuses on the 1H and 13C NMR spectral features of this compound, a halogenated aminopyridine with potential applications as a versatile building block in organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, this report presents a detailed prediction of its NMR data, contextualized by a comparative analysis with experimentally determined spectra of 3-Amino-2-bromopyridine and 3-Amino-4-bromopyridine.
Predicted and Experimental NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In substituted pyridines, the positions of protons and carbons are influenced by the electron-donating or withdrawing nature of the substituents. The presence of two bromine atoms and an amino group in this compound creates a unique electronic distribution, which is reflected in its predicted NMR spectrum.
To provide a robust comparative framework, the predicted data for this compound is presented alongside the available experimental data for 3-Amino-2-bromopyridine and 3-Amino-4-bromopyridine. This allows for an objective assessment of the influence of each substituent on the pyridine ring.
| Compound | Position | Predicted/Experimental ¹H Chemical Shift (ppm) | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound | H-5 | ~7.20 (d) | C-2: ~135 |
| H-6 | ~7.90 (d) | C-3: ~140 | |
| NH₂ | ~4.50 (s, br) | C-4: ~110 | |
| C-5: ~125 | |||
| C-6: ~150 | |||
| 3-Amino-2-bromopyridine | H-4 | Experimental data not readily available | C-2: ~133 |
| H-5 | C-3: ~145 | ||
| H-6 | C-4: ~123 | ||
| NH₂ | C-5: ~118 | ||
| C-6: ~140 | |||
| 3-Amino-4-bromopyridine | H-2 | Experimental data not readily available | C-2: ~148 |
| H-5 | C-3: ~147 | ||
| H-6 | C-4: ~109 | ||
| NH₂ | C-5: ~127 | ||
| C-6: ~151 |
Note: Predicted values for this compound are estimations based on established substituent effects and analysis of related structures. Experimental data for the comparative compounds are sourced from available chemical databases and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following provides a general methodology for the acquisition of 1H and 13C NMR spectra for compounds similar to those discussed in this guide.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Structural and Signaling Pathway Visualization
To visually represent the molecular structure and the relationship between the atoms for which NMR signals are assigned, the following diagrams are provided in the DOT language.
Caption: Molecular structure of this compound with labeled atoms for NMR assignment.
Caption: A simplified workflow for NMR spectral analysis.
Mass Spectrum Analysis: A Comparative Guide to 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 2,4-Dibromopyridin-3-amine, a crucial aspect for its identification and characterization in complex chemical syntheses. Due to the limited availability of its direct experimental mass spectrum in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of similar halogenated and aminated pyridine derivatives. This comparative approach, supported by experimental protocols and data from related compounds, offers a robust framework for researchers working with this and analogous chemical entities.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound (C₅H₄Br₂N₂) is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks, respectively.[1][2]
Key Predicted Fragments:
The fragmentation of the molecular ion (m/z 250, 252, 254) is anticipated to proceed through several key pathways, primarily involving the loss of bromine atoms and fragmentation of the pyridine ring.
-
Loss of a Bromine Atom: A significant fragmentation pathway is the loss of a bromine radical, leading to the formation of a bromopyridin-amine cation.
-
Sequential Loss of Bromine Atoms: Subsequent loss of the second bromine atom would result in a pyridin-amine cation.
-
Pyridine Ring Fission: Cleavage of the aromatic ring can also occur, leading to smaller charged fragments.
Comparative Mass Spectra Data
To provide a contextual understanding, the following table compares the predicted key fragments of this compound with the experimentally determined mass spectral data of related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| This compound (Predicted) | C₅H₄Br₂N₂ | 251.91[3] | M⁺ (250, 252, 254): Molecular ion with 1:2:1 isotopic pattern.[M-Br]⁺ (171, 173): Loss of one bromine atom.[M-2Br]⁺ (92): Loss of both bromine atoms. |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01[4] | M⁺ (172, 174): Molecular ion with 1:1 isotopic pattern.[M-Br]⁺ (93): Loss of the bromine atom. |
| 4-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01[5] | M⁺ (172, 174): Molecular ion with 1:1 isotopic pattern.[M-HCN]⁺ (145, 147): Loss of hydrogen cyanide from the molecular ion. |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway for this compound.
References
- 1. whitman.edu [whitman.edu]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. This compound , 97% , 102249-45-6 - CookeChem [cookechem.com]
- 4. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,4-Dibromopyridine and 2,6-Dibromopyridine
In the landscape of heterocyclic chemistry, dihalogenated pyridines serve as versatile building blocks for the synthesis of complex molecules integral to pharmaceuticals, agrochemicals, and materials science. The isomeric relationship between 2,4-dibromopyridine and 2,6-dibromopyridine, while seemingly subtle, gives rise to profoundly different chemical behaviors. This guide provides a detailed comparative analysis of their reactivity in key synthetic transformations, supported by experimental data and protocols to aid researchers in strategic substrate selection and reaction optimization.
The differential reactivity of these isomers is primarily governed by the electronic influence of the pyridine nitrogen atom and the steric environment around the carbon-bromine bonds. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. This fundamental electronic property dictates the regioselectivity observed in a variety of chemical reactions.
Theoretical Basis for Reactivity
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the regioselectivity is determined by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.
-
2,6-Dibromopyridine : As a symmetrical molecule, nucleophilic attack occurs at the electronically activated and equivalent C2 or C6 positions. The resulting intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. The primary challenge in functionalizing 2,6-dibromopyridine via SNAr is often controlling the reaction to achieve mono-substitution, as the first substitution can influence the reactivity of the remaining bromine atom.
-
2,4-Dibromopyridine : This unsymmetrical isomer presents two electronically distinct sites for nucleophilic attack. Both the C2 (ortho) and C4 (para) positions are activated towards nucleophiles.[1][2] Generally, in classical SNAr reactions, attack is favored at the C4 position.[3] This preference is attributed to the effective stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker and thus more reactive than a C-Cl bond in this step.[4]
-
2,6-Dibromopyridine : The equivalence of the two bromine atoms simplifies mono-functionalization, although careful control of stoichiometry and reaction conditions is necessary to prevent the formation of the di-substituted product.[5]
-
2,4-Dibromopyridine : The two C-Br bonds exhibit different reactivity. The C2-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed couplings.[6] This is often attributed to a "pyridyl-assisted" mechanism where the nitrogen atom coordinates to the palladium catalyst, facilitating the cleavage of the adjacent C-Br bond. However, this selectivity can be inverted by tuning the choice of ligands and reaction conditions.[6][7]
Lithiation (Halogen-Metal Exchange)
Halogen-metal exchange, typically performed with organolithium reagents like n-BuLi at low temperatures, is governed by the kinetic and thermodynamic acidity of the protons adjacent to the bromine atoms, as well as the stability of the resulting lithiated intermediate.
-
2,6-Dibromopyridine : Monolithiation occurs predictably at either of the equivalent C2/C6 positions. The primary consideration is the precise control of the organolithium reagent's stoichiometry to avoid di-lithiation.[8]
-
2,4-Dibromopyridine : The regioselectivity of lithiation is more complex. It can be influenced by the specific base used and the reaction conditions. The potential for "halogen dance" rearrangements, where the lithium atom migrates to a more thermodynamically stable position, adds another layer of complexity.[9][10]
Data Presentation
Table 1: Comparison in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Conditions | Major Product | Yield (%) | Key Observation |
| 2,6-Dibromopyridine | Aniline | 200 °C, 2.5 h, MW | 2,6-Dianilinopyridine | 79% | Facile formation of the di-substituted product.[11] |
| 2,6-Dibromopyridine | 2,4-Dimethylaniline | 190-215 °C, 2.5 h | 2-Bromo-6-(2,4-dimethylanilino)pyridine | 55% | Steric hindrance allows for isolation of the mono-aminated product.[11] |
| 2,4-Dibromopyridine | Sodium Methoxide | Reflux | 2-Bromo-4-methoxypyridine | High | Selective substitution at the C4 position is typically observed. |
Table 2: Comparison in Suzuki-Miyaura Cross-Coupling
| Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Conditions | Major Product | Yield (%) |
| 2,6-Dibromopyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF / 1,4-Dioxane | 80-100 °C, 12-24 h | Mono-arylated | Effective |
| 2,6-Dibromopyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | - | - | Di-arylated | 85%[4] |
| 2,4-Dibromopyridine | Alkenyl/aryl boronic acids | Pd(PPh₃)₄ | TlOH | 25 °C | 4-Bromo-2-substituted-pyridine | Good |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd/CeO₂ SAC | - | - | 2-Bromo-4-phenylpyridine | - |
Table 3: Comparison in Lithiation and Electrophilic Quench
| Substrate | Lithiating Agent | Conditions | Electrophile | Major Product | Yield (%) | Key Observation |
| 2,6-Dibromopyridine | n-BuLi (1.0-1.1 eq) | THF, -78 °C | DMF | 6-Bromopyridine-2-carboxaldehyde | Good | Selective monolithiation is readily achieved.[8] |
| 2,4-Dibromopyridine | LDA | THF, -78 °C | I₂ | 2,4-Dibromo-3-iodopyridine | - | Deprotonation can occur at C3. |
| 2,5-Dibromopyridine | n-BuLi (1.2 eq) | Toluene, -78 °C | Various | 5-Bromo-2-substituted-pyridine | - | Selective C2 lithiation is possible under specific conditions.[12] |
Mandatory Visualization
Caption: Regioselective functionalization of 2,4-dibromopyridine.
Caption: Symmetrical functionalization of 2,6-dibromopyridine.
Caption: Standard workflow for a Suzuki cross-coupling reaction.
Experimental Protocols
Protocol 1: Selective Monolithiation and Quenching of 2,6-Dibromopyridine
This protocol describes a typical procedure for the monolithiation of 2,6-dibromopyridine and subsequent reaction with an electrophile.
Materials:
-
2,6-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), freshly titrated solution in hexanes
-
Electrophile (e.g., N,N-Dimethylformamide, DMF)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas.[8]
-
Dissolution: Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add the electrophile (e.g., DMF, 1.2-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki Coupling of 2,4-Dibromopyridine at the C2-Position
This protocol is adapted from procedures favoring C2-arylation.[13]
Materials:
-
2,4-Dibromopyridine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromopyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C).
-
Stirring and Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired 2-aryl-4-bromopyridine.[4]
Conclusion
The choice between 2,4-dibromopyridine and 2,6-dibromopyridine as a synthetic precursor is a critical decision dictated by the desired substitution pattern of the target molecule. 2,6-Dibromopyridine is an ideal symmetrical substrate for accessing 2,6-disubstituted pyridines or for controlled mono-functionalization. In contrast, 2,4-dibromopyridine offers a platform for regioselective synthesis, presenting a more nuanced challenge. Its C4 position is generally favored in classical nucleophilic aromatic substitutions, while the C2 position is typically more reactive in palladium-catalyzed cross-coupling reactions. A thorough understanding of these reactivity patterns, supported by the experimental frameworks provided, empowers researchers to strategically leverage these versatile building blocks in the synthesis of complex and functionally diverse pyridine derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Performance of 2,4-Dibromopyridin-3-amine and 3-Amino-2,4-dichloropyridine in SNAr Reactions: A Guide for Researchers
A detailed analysis for professionals in drug development and chemical synthesis, this guide provides a comparative overview of 2,4-dibromopyridin-3-amine and 3-amino-2,4-dichloropyridine in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. This document synthesizes theoretical principles and available experimental data to inform substrate selection and reaction optimization.
Introduction to SNAr Reactions on 3-Aminodihalopyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of highly functionalized heterocyclic scaffolds prevalent in medicinal chemistry. The 3-amino-2,4-dihalopyridine core is a valuable building block, offering two reactive sites for the introduction of a variety of nucleophiles. The regioselectivity and reaction efficiency are critically influenced by the nature of the halogen leaving groups and the electronic effects of the substituents on the pyridine ring.
The SNAr mechanism on pyridines proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the leaving group. The positions ortho (2-) and para (4-) to the ring nitrogen are activated towards nucleophilic attack due to the nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.
The presence of an amino group at the 3-position, an electron-donating group, generally deactivates the pyridine ring towards nucleophilic attack. However, the combined electron-withdrawing effects of the two halogen atoms and the pyridine nitrogen still render the C2 and C4 positions susceptible to substitution.
Theoretical Reactivity Comparison: Bromo vs. Chloro
In the realm of SNAr reactions, the nature of the halogen leaving group plays a pivotal, and somewhat counterintuitive, role. Contrary to SN2 reactions where bond strength is a dominant factor (I > Br > Cl > F), the reactivity order in SNAr is often reversed (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.
The reactivity is governed by two opposing effects of the halogen:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. The strength of the inductive effect follows the order: F > Cl > Br > I.
-
Mesomeric Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect destabilizes the Meisenheimer intermediate and deactivates the ring towards nucleophilic attack. The strength of the mesomeric effect is F > Cl > Br > I.
In SNAr reactions, the inductive effect is generally considered to be the dominant factor. Therefore, it is theoretically expected that 3-amino-2,4-dichloropyridine would be more reactive than this compound due to the greater electronegativity and stronger inductive effect of chlorine compared to bromine.
Regioselectivity in SNAr Reactions
For 2,4-dihalopyridines, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of this process is influenced by a combination of electronic and steric factors.
-
Electronic Effects: Both C2 and C4 positions are activated by the pyridine nitrogen.
-
Steric Effects: The C2 position is sterically more hindered due to its proximity to the nitrogen atom and its lone pair of electrons. Consequently, nucleophilic attack at the C4 position is often favored.
The presence of the 3-amino group can also influence regioselectivity, potentially through directing effects or by altering the electron distribution in the ring. However, without direct comparative experimental data, predicting the precise regioselectivity for these specific substrates remains challenging.
Visualization of the SNAr Pathway
The following diagram illustrates the general mechanism for an SNAr reaction on a 3-amino-2,4-dihalopyridine.
Experimental Data Summary
Direct comparative studies on the SNAr reactivity of this compound and 3-amino-2,4-dichloropyridine are scarce in the available literature. The following tables are constructed based on isolated examples of SNAr reactions found for each substrate or closely related analogues. It is important to note that the reaction conditions are not identical, and therefore, this data provides an indicative rather than a direct quantitative comparison.
Table 1: SNAr Amination Reactions
| Substrate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Position of Substitution |
| 3-Amino-2,4-dichloropyridine | Amine | Propanol | Et3N | 120-140 | 0.25-0.5 | Moderate to Good | 4 |
| 2,4-Dibromopyridine | Amine | - | - | - | - | - | - |
Table 2: SNAr Reactions with Other Nucleophiles
| Substrate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Position of Substitution |
| 3-Amino-2,4-dichloropyridine | - | - | - | - | - | - | - |
| This compound | - | - | - | - | - | - | - |
Experimental Protocols
The following protocols are representative examples of SNAr reactions on related halopyridine systems and can be adapted for this compound and 3-amino-2,4-dichloropyridine.
Protocol 1: General Procedure for SNAr Amination of 3-Amino-2,4-dichloropyridine
-
Materials:
-
3-Amino-2,4-dichloropyridine
-
Substituted amine (1.0 - 1.2 equivalents)
-
Triethylamine (1.0 - 1.5 equivalents)
-
Anhydrous propanol
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave reaction vial, add 3-amino-2,4-dichloropyridine (1 equivalent) and anhydrous propanol.
-
Add the substituted amine followed by triethylamine.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Workflow and Logical Relationships
The selection of the optimal substrate for an SNAr reaction depends on a balance of reactivity, cost, and desired regioselectivity. The following diagram illustrates the decision-making process.
Conclusion and Future Outlook
Based on fundamental principles of nucleophilic aromatic substitution, 3-amino-2,4-dichloropyridine is predicted to be the more reactive substrate compared to this compound . This is attributed to the stronger inductive electron-withdrawing effect of chlorine, which facilitates the rate-determining nucleophilic attack. However, the lack of direct comparative experimental data in the literature prevents a definitive quantitative assessment.
For researchers and drug development professionals, the choice between these two building blocks will likely depend on a combination of factors including the desired reactivity, the nature of the nucleophile, cost, and commercial availability. It is recommended that for a given application, both substrates be screened to empirically determine the optimal choice.
Future work in this area should focus on conducting direct comparative studies of these and other 3-amino-2,4-dihalopyridines under standardized SNAr conditions with a variety of nucleophiles. Such studies would provide invaluable quantitative data to guide synthetic chemists in the rational design and optimization of synthetic routes to novel and medicinally relevant pyridine derivatives.
A Comparative Guide to Palladium Catalysts for Dibromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalopyridines is a cornerstone of modern medicinal chemistry and materials science, providing a versatile platform for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in this field, offering efficient and selective methods for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system is critical and directly influences reaction yields, selectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with a focus on 2,6-dibromopyridine as a model substrate.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful exclusion of oxygen and moisture. The general workflow involves the assembly of the reaction components under an inert atmosphere, followed by heating, reaction monitoring, and finally, product isolation and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The choice of catalyst and ligand is crucial for controlling mono- versus di-arylation of 2,6-dibromopyridine.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance in Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High[2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective[2] |
| Pd(OAc)₂ | IPr | K₂CO₃ | H₂O/CH₃CN | RT | 12 | Mono-arylated | 95[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for the selective mono-arylation of 2,6-dibromopyridine.[1]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed water and acetonitrile (1:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromopyridine, arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed water/acetonitrile solvent mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Catalyst Performance in Buchwald-Hartwig Amination of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 16-24 | Morpholine | 85-95 (Mono)[3] |
| Pd(OAc)₂ | PPh₃ | NaOtBu | - | - | - | Methylamine | up to 93 (Di)[3] |
| Pd(dba)₂ | BINAP | - | - | 80-110 | - | Primary Amines | (Di-amination)[4] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the mono-amination of 2,6-dibromopyridine.[3]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask and seal it with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][5]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Catalyst Performance in Sonogashira Coupling of 2,6-Dibromopyridine
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Product | Yield (%) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N | DMF | 60-80 | Mono-alkynylated | -[1] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | Mono-alkynylated | up to 96[1] |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Et₃N | DMF | 80 | Di-alkynylated | -[1] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the mono-alkynylation of 2,6-dibromopyridine.[1][5]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of palladium catalyst system is a critical parameter in the successful cross-coupling of dibromopyridines. For Suzuki-Miyaura reactions, catalyst systems based on Pd(OAc)₂ with bulky phosphine or N-heterocyclic carbene ligands offer high yields and control over selectivity. In Buchwald-Hartwig aminations, Pd₂(dba)₃ with ligands such as BINAP has proven effective. For Sonogashira couplings, the combination of a palladium precursor like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst remains the standard. The provided protocols and comparative data serve as a guide for researchers to select the optimal conditions for their specific synthetic targets. Further optimization may be required based on the specific substrates and desired outcomes.
References
Purity Assessment of Synthesized 2,4-Dibromopyridin-3-amine: A Comparative Guide to HPLC and TLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of 2,4-Dibromopyridin-3-amine. This document outlines detailed experimental protocols and presents a framework for data comparison to aid in selecting the most appropriate method for routine analysis and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture, offering high resolution and sensitivity.[1][2] For aromatic amines like this compound, reverse-phase HPLC is a common and effective method.[3][4]
Experimental Protocol: HPLC
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, injector, and column oven.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is commonly used.
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A certified reference standard of this compound should be prepared in the same manner as the sample.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Oven Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution: A typical gradient might start with a lower concentration of the organic solvent (e.g., 30% acetonitrile) and ramp up to a higher concentration (e.g., 90% acetonitrile) over 15-20 minutes to elute all components.
Data Presentation: HPLC
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Synthesized Batch | Reference Standard |
| Retention Time (min) | e.g., 8.5 | e.g., 8.5 |
| Peak Area (%) | e.g., 98.5% | >99.5% |
| Impurities (%) | e.g., 1.5% | <0.5% |
Note: The values presented are representative examples.
Thin-Layer Chromatography (TLC) Analysis
TLC is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, identifying compounds, and assessing purity.[5] For aromatic amines, normal-phase TLC on silica gel plates is a standard approach.[6]
Experimental Protocol: TLC
Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common solvent systems for aromatic amines include hexane/ethyl acetate or dichloromethane/methanol mixtures.[7] For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve spot shape by reducing tailing.[5]
-
Sample Preparation: The synthesized compound is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-2 mg/mL.
-
Standard Preparation: A solution of the reference standard is prepared at the same concentration.
Procedure:
-
Spot a small amount of the sample and standard solutions onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase vapor until the solvent front reaches near the top of the plate.
-
Dry the plate and visualize the spots under UV light (254 nm).
-
The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Data Presentation: TLC
The purity is qualitatively assessed by comparing the intensity of the main spot with any secondary spots.
| Parameter | Synthesized Batch | Reference Standard |
| Rf Value | e.g., 0.45 | e.g., 0.45 |
| Spot Appearance | Single major spot with minor impurity spots | Single, well-defined spot |
Note: The values presented are representative examples.
Comparison of HPLC and TLC for Purity Assessment
| Feature | HPLC | TLC |
| Quantitative | Highly quantitative, providing precise purity values.[1] | Primarily qualitative, with semi-quantitative capabilities at best. |
| Sensitivity | High sensitivity, capable of detecting trace impurities.[8] | Lower sensitivity compared to HPLC.[5] |
| Resolution | Excellent separation of complex mixtures.[1] | Lower resolution, may not separate closely related impurities. |
| Speed | Analysis time per sample is longer (typically 15-30 minutes). | Rapid analysis, multiple samples can be run simultaneously.[5] |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Low cost of materials and equipment.[5] |
| Solvent Consumption | Higher solvent consumption per analysis. | Minimal solvent usage. |
| Application | Ideal for final product quality control, stability studies, and regulatory filings.[3] | Suitable for reaction monitoring, rapid screening, and preliminary purity checks.[5] |
Experimental Workflow and Method Comparison
The following diagrams illustrate the general workflow for purity assessment and a comparison of the key attributes of HPLC and TLC.
Caption: Workflow for Purity Assessment of this compound.
Caption: Key Attributes of HPLC and TLC for Purity Analysis.
Alternative Purity Assessment Methods
While HPLC and TLC are the most common chromatographic techniques, other methods can provide complementary information for a comprehensive purity profile:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, which is invaluable for impurity identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Spectrophotometric Methods: Techniques like UV-Visible spectroscopy can be used for purity assessment if the impurities have significantly different absorption spectra from the main compound.[8]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) and can indicate the presence of inorganic impurities or residual solvents.
Conclusion
Both HPLC and TLC are valuable tools for assessing the purity of synthesized this compound. TLC serves as an excellent, rapid method for in-process monitoring and preliminary purity checks. For final quality control and accurate quantification of purity and impurities, the high resolution, sensitivity, and quantitative nature of HPLC make it the superior choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, the stage of research or development, and the available resources. For regulatory submissions and in-depth quality control, a validated HPLC method is indispensable.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. silicycle.com [silicycle.com]
- 6. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ijrar.org [ijrar.org]
Navigating the Synthesis of 2,4-Dibromopyridin-3-amine Derivatives: A Comparative Guide to Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated pyridines is a cornerstone of creating novel molecular entities. 2,4-Dibromopyridin-3-amine serves as a versatile scaffold, offering two reactive bromine sites for the introduction of diverse functionalities through cross-coupling reactions. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—to facilitate the selective synthesis of desired products. Experimental data from analogous dihalopyridine systems are presented to inform reaction design and optimization.
The inherent asymmetry of this compound presents a challenge of regioselectivity. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the amino group, render the C-2 and C-4 positions susceptible to palladium-catalyzed cross-coupling reactions. Generally, the C-2 position is more activated and thus more reactive towards oxidative addition to the palladium(0) catalyst. However, the choice of catalyst, ligand, and reaction conditions can significantly influence the reaction's outcome, in some cases favoring substitution at the C-4 position.
Comparative Analysis of Cross-Coupling Reactions
The two primary palladium-catalyzed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice between these reactions depends on the desired final product structure.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For 2,4-dibromopyridine, studies have shown that the reaction with alkenyl or aryl boronic acids typically occurs with high regioselectivity at the C-2 position[1]. This selectivity is attributed to the higher electrophilicity of the C-2 position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. In the case of 2,4-dichloropyridine, a closely related substrate, amination with anilines and heterocyclic amines demonstrates high regioselectivity for the C-2 position[2]. This preference is also linked to the greater reactivity of the halide at the position alpha to the ring nitrogen.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dihalopyridine substrates. This data can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines with Phenylboronic Acid
| Entry | Dihalopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Reference |
| 1 | 2,4-Dibromopyridine | Pd(PPh₃)₄ (5) | - | TlOH | Toluene | 25 | 24 | 2-Phenyl-4-bromopyridine (Good) | [1] |
| 2 | 2,4-Dichloropyridine | Pd₂(dba)₃ (1.5) | IPr (3) | K₃PO₄ | 1,4-Dioxane | RT | 12 | 2-Chloro-4-phenylpyridine (~10:1 C4:C2 selectivity) | [3] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 5-Aryl-2-methylpyridin-3-amine (Moderate to Good) | [4] |
Table 2: Buchwald-Hartwig Amination of Dihalopyridines with Amines
| Entry | Dihalopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 4-Chloro-N-phenylpyridin-2-amine (High) | [2] |
| 2 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 1 | 2-Aminopyridine derivative (93%) | [5] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on reactions with structurally similar dihalopyridines and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine
To a reaction vessel charged with the dihalopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., 1,4-dioxane) is then added, and the reaction mixture is stirred at the desired temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine
An oven-dried reaction tube is charged with the dihalopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated with stirring. The reaction progress is monitored by an appropriate analytical technique. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the desired aminated product.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Alternative Synthetic Routes
Besides cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for the functionalization of dihalopyridines. For instance, a patent describes the synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction[6]. This approach offers an alternative pathway to introduce an amino group at a specific position, bypassing the need for a palladium catalyst.
By understanding the principles of regioselectivity and leveraging the appropriate reaction conditions, researchers can effectively navigate the synthesis of a wide array of functionalized pyridine derivatives from this compound, paving the way for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
In-Depth Analysis of 2,4-Dibromopyridin-3-amine Derivatives: A Field Ripe for Exploration
One promising lead indicated that 3-Amino-2,4-dibromopyridine serves as a reactant in the synthesis of novel indolizine 2-oxoacetamides, which have been identified as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor-alpha (TNF-α). However, the specific research article containing the detailed synthesis, experimental protocols, and quantitative biological data for a series of these derivatives could not be retrieved.
The general landscape of pyridine derivatives reveals a wealth of information on their potential as therapeutic agents. These compounds are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects.
General Biological Activities of Pyridine Derivatives: A Snapshot
Pyridine-based compounds have been investigated for a multitude of biological activities, with significant research focused on their potential as:
-
Anticancer Agents: Many pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Common targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), histone deacetylases (HDACs), and various protein kinases.
-
Antimicrobial Agents: The pyridine scaffold is a common feature in many compounds exhibiting antibacterial and antifungal properties. These derivatives can interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication.
-
Kinase Inhibitors: The structural features of the pyridine ring make it a suitable scaffold for designing inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
The Path Forward: A Call for Further Research
The lack of specific, publicly available data on the biological activities of a series of 2,4-Dibromopyridin-3-amine derivatives highlights a significant gap in the current medicinal chemistry landscape. The initial indication of its use in synthesizing PDE4 and TNF-α inhibitors suggests that this scaffold holds potential for the development of novel anti-inflammatory agents.
To unlock the therapeutic potential of this compound class, further research is imperative. This would involve:
-
Synthesis of a diverse library of this compound derivatives: Introducing various substituents at different positions of the pyridine ring would allow for a systematic exploration of the structure-activity relationship (SAR).
-
Comprehensive biological screening: Evaluating these derivatives against a panel of relevant biological targets, such as a range of kinases, inflammatory mediators, and microbial strains, would be crucial to identify promising lead compounds.
-
Detailed mechanistic studies: For active compounds, elucidating their precise mechanism of action at the molecular level would provide valuable insights for further optimization.
Such studies would not only expand our understanding of the pharmacological properties of this particular class of compounds but also potentially lead to the discovery of novel drug candidates for various diseases. The development of a comprehensive comparison guide, as initially intended, would become feasible once such foundational research is conducted and published.
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,4-Dibromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of halogenated pyridines is a cornerstone of medicinal chemistry and materials science. 2,4-Dibromopyridin-3-amine presents a versatile scaffold, with two distinct bromine atoms amenable to selective cross-coupling reactions. This guide provides a comparative analysis of two powerful palladium-catalyzed methods, the Suzuki and Stille couplings, for the mono-arylation of this substrate. We will delve into their respective advantages, disadvantages, and provide representative experimental protocols to aid in reaction planning and execution.
Reaction Overview: Selective C4-Arylation
Both Suzuki and Stille couplings can be tuned to selectively functionalize the more reactive C4 position of this compound, leaving the C2 bromine available for subsequent transformations. This selectivity is primarily driven by the higher electron deficiency at the C4 position.
Caption: Generalized workflow for Suzuki vs. Stille C4-arylation.
Comparative Analysis: Performance and Practicality
The choice between Suzuki and Stille coupling hinges on a trade-off between reaction performance, substrate scope, and practical considerations like toxicity and ease of purification.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Toxicity | Low toxicity of reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][2][3] |
| Stability of Reagents | Boronic acids can be prone to decomposition (protodeboronation). | Organostannanes are generally stable to air and moisture.[1][3] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[4][5] | Often proceeds under neutral or mildly basic conditions.[2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[6] | Excellent, tolerates a wide variety of functional groups.[1][7] |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed.[1][2] | Tin byproducts can be challenging to remove, often requiring specific workups (e.g., KF wash).[1][7] |
| Steric Hindrance | Can be more sensitive to sterically demanding coupling partners.[8] | Often less sensitive to steric hindrance, providing better yields in crowded systems.[8] |
| Commercial Availability | Vast array of boronic acids are commercially available.[1] | A more limited, though still substantial, number of organostannanes are commercially available. |
Experimental Data Summary
While a direct, side-by-side comparison for this compound is not extensively documented, we can infer expected outcomes from studies on analogous dibromopyridines and other challenging heteroaromatic systems.
Table 1: Representative Yields for C-C Coupling on Heteroaromatic Halides
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / TlOH | Good | [9][10] |
| Suzuki | 2,4-Dibromopyridine | Arylboronic acids | Pd₂(dba)₃ / PCy₃ / K₃PO₄ | Good | [9][10] |
| Suzuki | 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | ~95% | [11] |
| Stille | Bromodiazocine | (4-methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | 90% | [8] |
| Stille | Bromodiazocine | (2-isopropylphenyl)tributylstannane | Pd(PPh₃)₄ | 86% | [8] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions employed.
Studies on diazocines have shown that Stille coupling can provide significantly higher yields than Suzuki coupling when sterically hindered substrates are used.[8] For example, the coupling with 1-bromo-2-isopropylbenzene gave an 86% yield via Stille coupling, compared to 60% with the Suzuki equivalent.[8] Conversely, for less hindered systems, both methods can provide excellent yields.
Detailed Experimental Protocols
The following are generalized, representative protocols. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for the coupling of aryl halides.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Protocol 2: General Procedure for Stille Coupling
This protocol is based on established methods for Stille cross-coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL).
-
Reagent Addition: Add the organostannane reagent (1.1 mmol, 1.1 equiv) via syringe. If required, a copper(I) co-catalyst (e.g., CuI) can be added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).[7] The resulting precipitate can be removed by filtration through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Step-by-step workflow for a typical Stille coupling experiment.
Conclusion and Recommendations
Both Suzuki and Stille couplings are formidable tools for the functionalization of this compound.
-
The Suzuki-Miyaura coupling is often the preferred first choice.[2] Its primary advantages are the low toxicity of the boron reagents, the vast commercial availability of coupling partners, and the relative ease of removing byproducts.[1][2] This makes it particularly suitable for library synthesis and applications where green chemistry principles are a priority.
-
The Stille coupling , despite its significant drawback of using highly toxic organotin compounds, remains an indispensable method.[1][2][3] Its key advantages are its excellent functional group tolerance and superior performance with sterically hindered substrates where Suzuki couplings may falter.[7][8] When high yields with challenging substrates are paramount and appropriate safety measures for handling tin compounds are in place, the Stille reaction is a powerful alternative.
For the initial functionalization of this compound, it is recommended to first explore a range of Suzuki coupling conditions due to its favorable safety and environmental profile. Should this approach prove unsatisfactory, particularly with sterically demanding aryl partners, the Stille coupling offers a robust and often higher-yielding solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
X-ray Crystallography Analysis: A Comparative Guide to Dibrominated Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography data of several dibrominated aminopyridine derivatives. While crystallographic data for 2,4-Dibromopyridin-3-amine was not publicly available at the time of this publication, this guide offers a detailed comparison of its isomers: 2-amino-3,5-dibromopyridine and 3-amino-2,6-dibromopyridine. Understanding the crystal packing and intermolecular interactions of these derivatives is crucial for the rational design of novel therapeutics and other advanced materials. The subtle changes in bromine and amine substitution patterns on the pyridine ring can significantly influence the supramolecular architecture and, consequently, the physicochemical properties of these compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the analyzed dibrominated aminopyridine derivatives, offering a clear comparison of their unit cell dimensions and refinement statistics.
| Parameter | 2-amino-3,5-dibromopyridine | 3-amino-2,6-dibromopyridine (as hydrobromide hemihydrate) |
| Chemical Formula | C₅H₄Br₂N₂ | C₅H₅Br₂N₂⁺·Br⁻·0.5H₂O |
| Formula Weight | 251.91 | 340.88 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbcn |
| a (Å) | 8.432(2) | 16.048(3) |
| b (Å) | 10.153(2) | 13.987(3) |
| c (Å) | 9.400(2) | 8.894(2) |
| α (°) | 90 | 90 |
| β (°) | 115.35(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 727.1(3) | 1996.3(7) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 2.303 | 2.269 |
| Absorption Coefficient (mm⁻¹) | 11.265 | 11.595 |
| F(000) | 464 | 1248 |
| Temperature (K) | 293(2) | 293(2) |
Supramolecular Interactions: A Comparative Overview
In the crystal structure of 2-amino-3,5-dibromopyridine , molecules form dimers through N—H···N hydrogen bonds.[1] These dimers are further interconnected into a three-dimensional network by C—H···Br and Br···Br interactions.
For 3-ammonio-2,6-dibromopyridine bromide hemihydrate , the crystal packing is dictated by a network of hydrogen bonds involving the protonated amine group, the bromide anions, and water molecules.[2] The organic cations, bromide anions, and water molecules are held together by these hydrogen bonds and bromine-bromine interactions.[2]
Experimental Protocols
A generalized experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of dibrominated aminopyridine derivatives is outlined below. Specific conditions may vary depending on the target molecule.
Synthesis of Dibrominated Aminopyridines
A common method for the synthesis of dibrominated aminopyridines involves the direct bromination of the corresponding aminopyridine precursor.
Example: Synthesis of 2,6-Dibromopyridin-3-amine [3] To a solution of 3-aminopyridine in a suitable solvent such as dimethyl sulfoxide (DMSO), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting product can then be isolated by filtration and purified by recrystallization.
Single Crystal Growth
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Example Protocol: A saturated solution of the purified dibrominated aminopyridine derivative is prepared in a solvent such as ethanol or methanol. The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals of suitable size and quality for X-ray analysis.
X-ray Data Collection and Structure Refinement
Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The collected data is then processed, and the structure is solved and refined using specialized software packages.
General Procedure: A selected single crystal is mounted on the diffractometer. The unit cell parameters are determined and the intensity data is collected. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography analysis of a this compound derivative.
Caption: Experimental workflow for X-ray crystallography analysis.
References
A Comparative Analysis of C2-Br vs. C4-Br Bond Reactivity in 2,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Regioselective Functionalization
In the landscape of heterocyclic chemistry, 2,4-dibromopyridine stands as a versatile building block, pivotal for the synthesis of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The differential reactivity of its two carbon-bromine bonds—one at the C2 position, adjacent to the ring nitrogen, and the other at the C4 position—offers a gateway to selective functionalization. This guide provides an objective comparison of the reactivity of the C2-Br and C4-Br bonds in various key chemical transformations, supported by experimental data and established chemical principles, to aid in the strategic design of synthetic routes.
The Underlying Principles of Reactivity
The reactivity of the C-Br bonds in 2,4-dibromopyridine is primarily dictated by the electronic landscape of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the C2 and C4 positions electron-deficient, thereby activating them towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, the C2 position is considered more reactive due to the inductive effect and the proximity of the nitrogen atom, which can influence the reaction mechanism. However, this inherent reactivity can be modulated and even inverted by carefully selecting reaction conditions, catalysts, and ligands.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on 2,4-dibromopyridine is a subject of considerable interest and is highly dependent on the specific reaction type and catalytic system employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the case of 2,4-dibromopyridine, the C2 position is typically more reactive when using conventional mononuclear palladium catalysts.[1] However, recent studies have demonstrated that this selectivity can be switched to the C4 position by employing multinuclear palladium species, such as Pd3-type clusters and nanoparticles.[1] This switchable selectivity offers a powerful tool for accessing either 2- or 4-substituted pyridine derivatives from a single starting material.
| Reaction Condition/Catalyst System | Predominant Position of Reaction | C2:C4 Selectivity Ratio |
| Mononuclear Pd(0) catalysts (e.g., Pd(PPh₃)₄) | C2 | High (e.g., >10:1) |
| Multinuclear Pd species (Pd₃ clusters, nanoparticles) | C4 | Reversed (e.g., 1:13) |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. For dihalopyridines, the more electron-deficient position generally exhibits higher reactivity. While direct comparative studies on 2,4-dibromopyridine are limited, the general reactivity trend observed for bromopyridine isomers in palladium-catalyzed reactions is 4- > 2- > 3-.[2] This suggests that the C4-Br bond might be slightly more reactive than the C2-Br bond under certain Sonogashira conditions, although the proximity of the nitrogen at C2 can also accelerate the reaction. In related dichloro-2-pyrone systems, high regioselectivity for the 6-position (para to the ring oxygen) has been observed.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for C-N bond formation. Similar to other palladium-catalyzed cross-couplings, the electronic properties of the pyridine ring play a crucial role. Studies on the analogous 2,4-dichloropyridine have shown a high regioselectivity for amination at the C2 position.[4] This suggests that for 2,4-dibromopyridine, the C2-Br bond is likely the more reactive site for Buchwald-Hartwig amination under standard conditions. The general reactivity trend for bromopyridines in this reaction also supports the higher reactivity of the 2- and 4-positions over the 3-position.[2]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[5][6]
The relative reactivity of the C2-Br versus the C4-Br bond in 2,4-dibromopyridine in SNAr reactions is a nuanced topic. Theoretical considerations suggest that attack at the C4 position might be kinetically favored due to reduced steric hindrance from the nitrogen lone pair.[7] Conversely, the intermediate arising from attack at the C2 position may be thermodynamically more stable. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, with "hard" nucleophiles like alkoxides, the reaction rate is often governed by the electrophilicity of the carbon atom, while for "soft" nucleophiles like thiolates, the polarizability of the C-Br bond can play a more significant role.[8] In the reaction of 2,3,4-tribromopyridine with sodium methoxide, substitution occurs at both the C2 and C4 positions, indicating that both sites are highly activated towards this type of nucleophilic attack.[6]
Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling at C2
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dibromopyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Regioselective Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of bromopyridines.[9]
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Phosphine ligand (e.g., BINAP, Xantphos) (0.04 equiv)
-
NaOtBu or K₃PO₄ (1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.
-
Add 2,4-dibromopyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reactivity and Workflows
Caption: Logical relationship of C2-Br and C4-Br bond reactivity in 2,4-dibromopyridine.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of 2,4-dibromopyridine is a powerful strategy for the synthesis of a diverse range of substituted pyridines. While the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions with standard catalysts, the reactivity at the C4 position can be favored through careful selection of the catalytic system. In nucleophilic aromatic substitution reactions, both the C2 and C4 positions are activated, and the regioselectivity is highly dependent on the specific nucleophile and reaction conditions. A thorough understanding of these reactivity patterns, as outlined in this guide, is essential for researchers to effectively harness the synthetic potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of 2,4-Dibromopyridin-3-amine for Synthesizing N-(pyridin-3-yl)pyrimidin-4-amine Analogues
A Guide for Researchers in Medicinal Chemistry and Drug Development
The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues, a core scaffold in many potent kinase inhibitors, is a critical endeavor in modern drug discovery. This guide provides a comparative analysis of the efficacy of utilizing 2,4-Dibromopyridin-3-amine as a starting material for the synthesis of these valuable compounds against a more conventional approach. This objective comparison is supported by experimental data from relevant literature, detailed experimental protocols, and visualizations of synthetic pathways and relevant biological signaling cascades.
Overview of Synthetic Strategies
The construction of the N-(pyridin-3-yl)pyrimidin-4-amine core typically involves the formation of a C-N bond between a pyridine and a pyrimidine ring. Two primary retrosynthetic disconnections are considered here:
-
Route A: Stepwise Functionalization of this compound. This approach leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for sequential, regioselective cross-coupling reactions.
-
Route B: Direct Coupling of 3-Aminopyridine with a 4-Halopyrimidine. This is a more direct and commonly employed method, typically utilizing a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
This guide will delve into the specifics of each route, presenting a side-by-side comparison of their respective advantages and disadvantages.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two synthetic routes, providing a clear comparison of their performance based on reported experimental outcomes for structurally related compounds.
Table 1: Comparison of Synthetic Routes for N-(pyridin-3-yl)pyrimidin-4-amine Analogues
| Parameter | Route A: From this compound | Route B: From 3-Aminopyridine and 4-Chloropyrimidine |
| Starting Materials | This compound, Pyrimidine boronic acid/ester, Amine | 3-Aminopyridine, 4-Chloropyrimidine |
| Key Reactions | Suzuki Coupling, Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |
| Typical Yields | Overall yields can be moderate due to multi-step nature. | Moderate to good yields (27-82%) are reported for the key coupling step.[1][2] |
| Versatility | High potential for diversification at two positions of the pyridine ring. | Diversification is primarily on the pyrimidine ring unless substituted 3-aminopyridines are used. |
| Scalability | May present challenges due to multiple steps and purification of intermediates. | Generally more straightforward for large-scale synthesis. |
| Atom Economy | Lower due to the use of protecting groups and multiple reagents. | Higher in the key coupling step. |
Table 2: Representative Reaction Conditions for Key C-N Bond Forming Step
| Condition | Route A (Proposed Buchwald-Hartwig Step) | Route B (Buchwald-Hartwig Amination) |
| Catalyst | Pd₂(dba)₃ | Dichlorobis(triphenylphosphine)palladium(II) |
| Ligand | Xantphos | Xantphos |
| Base | Sodium tert-butoxide | Sodium tert-butoxide |
| Solvent | Toluene | Toluene |
| Temperature | Reflux | Reflux |
| Reaction Time | 8-24 hours | 8 hours |
Experimental Protocols
Route A: Proposed Synthesis from this compound
This proposed two-step synthesis leverages the regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines. The C4 position is generally more reactive in Suzuki couplings, while the C2 position is favored for Buchwald-Hartwig amination.
Step 1: Suzuki Coupling of this compound with a Pyrimidineboronic Acid Derivative
-
To a reaction vessel, add this compound (1.0 eq.), the desired pyrimidineboronic acid or ester (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as SPhos (0.1 eq.).
-
Add a base, typically potassium carbonate (3.0 eq.), and a solvent system such as a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-bromo-N-(pyrimidin-4-yl)pyridin-3-amine intermediate.
Step 2: Buchwald-Hartwig Amination of the Intermediate with a Desired Amine
-
In a Schlenk tube under an inert atmosphere, combine the 2-bromo-N-(pyrimidin-4-yl)pyridin-3-amine intermediate (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.[3]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Route B: Direct Buchwald-Hartwig Amination of 3-Aminopyridine with 4-Chloropyrimidine
This protocol is adapted from a general procedure for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1]
-
In a round-bottom flask, combine 4-chloropyrimidine (1.0 eq.), 3-aminopyridine (1.2 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq.), Xantphos (0.1 eq.), and sodium tert-butoxide (3.0 eq.).
-
Add anhydrous toluene as the solvent.
-
Place the mixture under a nitrogen atmosphere.
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, remove the toluene under vacuum.
-
Triturate the residue with water to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-(pyridin-3-yl)pyrimidin-4-amine analogue.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Proposed synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
CDK2 Signaling Pathway
N-(pyridin-3-yl)pyrimidin-4-amine analogues are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis, making it a prime target for cancer therapy.
Caption: Simplified CDK2 signaling pathway.
Conclusion
The choice between utilizing this compound (Route A) and the more direct coupling of 3-aminopyridine with a 4-halopyrimidine (Route B) for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues depends on the specific goals of the research.
Route A offers significant advantages in terms of molecular diversity . The stepwise functionalization of the dihalopyridine allows for the introduction of various substituents at two distinct positions on the pyridine ring, enabling a broader exploration of the chemical space and structure-activity relationships. However, this multi-step approach may result in lower overall yields and present greater challenges for purification and scalability.
Route B is a more convergent and efficient strategy for accessing the core scaffold. With well-established Buchwald-Hartwig amination protocols, this route often provides good to excellent yields in the key bond-forming step and is more amenable to large-scale synthesis.[1][2] The primary limitation is that diversification is mainly restricted to the pyrimidine ring, unless a diverse library of substituted 3-aminopyridines is readily available.
For early-stage drug discovery programs focused on generating a diverse library of analogues for initial screening, the versatility of Route A may be highly advantageous. Conversely, for lead optimization and process development where efficiency and scalability are paramount, Route B is likely the more practical and cost-effective choice. Researchers should carefully consider these trade-offs when designing their synthetic strategies for this important class of kinase inhibitors.
References
Safety Operating Guide
Safe Disposal of 2,4-Dibromopyridin-3-amine: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 2,4-Dibromopyridin-3-amine is critical for laboratory safety and environmental protection. This compound is a halogenated organic amine and presents specific hazards that necessitate a structured disposal protocol. Researchers, scientists, and drug development professionals must adhere to established guidelines for hazardous waste management. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste.
Before initiating disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of similar brominated pyridine compounds are summarized below. This data should be used as a general guideline, and the specific Safety Data Sheet (SDS) for this compound should be consulted if available.
| Property | Value |
| Molecular Formula | C₅H₅Br₂N |
| Appearance | Solid |
| Hazard Class | Likely toxic, skin and eye irritant[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4] In-lab chemical treatment is not advised without specific, validated protocols due to the potential for hazardous reactions.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Halogenated Waste: As a halogenated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.[6]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."
Step 3: Labeling and Documentation
-
Proper Labeling: All waste containers must be accurately labeled with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[6]
-
Maintain Records: Keep a detailed log of the waste generated, including the date and amount.
Step 4: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][7]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
Step 5: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.[1]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.[4][6]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dibromopyridin-3-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dibromopyridin-3-amine was located. The following guidance is a consolidation of safety information from SDSs of structurally similar compounds, including other brominated and aminated pyridines. It is imperative to treat this compound as a hazardous chemical and to handle it with the utmost care.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit may be necessary depending on the scale of work.[1][2] | Prevents skin contact, which may cause irritation or be toxic upon absorption.[4][5] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory Protection | A NIOSH (US) or EN 166 (EU) approved respirator with appropriate filters (e.g., for organic vapors and particulates) should be used when engineering controls are insufficient, or when dust or aerosols are generated.[4] | Protects against the inhalation of dust, vapors, or mists, which may be toxic or cause respiratory irritation.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risks.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2] Eyewash stations and safety showers must be readily accessible in the work area.[3]
-
Pre-Handling Preparations :
-
Read and understand the safety guidelines for similar compounds thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation :
-
All waste containing this compound, including unused product, contaminated labware (pipette tips, gloves, etc.), and solutions, must be treated as hazardous waste.
-
This compound is a halogenated organic substance and must be segregated into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[7]
-
-
Waste Collection and Containment :
-
Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[7]
-
Liquid Waste : Use a dedicated, leak-proof, and shatter-resistant container also labeled for "Halogenated Organic Liquid Waste."[7]
-
All waste containers must be kept tightly closed except when adding waste.[8]
-
-
Labeling and Storage :
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
